MK-8153
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C24H28N2O6 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
8-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]-2-(4-methyl-5-oxo-2H-furan-3-yl)-2,8-diazaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1 |
InChI-Schlüssel |
KDAIMYGCILCZSH-FQEVSTJZSA-N |
Isomerische SMILES |
CC1=C(C=CC2=C1COC2=O)[C@H](CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O |
Kanonische SMILES |
CC1=C(C=CC2=C1COC2=O)C(CN3CCC4(CC3)CCN(C4=O)C5=C(C(=O)OC5)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-8153
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8153 is a potent and selective, orally active inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] This channel plays a critical role in potassium and sodium homeostasis in the kidney. By inhibiting ROMK, this compound effectively induces diuresis (increased urine production) and natriuresis (increased sodium excretion), positioning it as a novel therapeutic agent for the management of hypertension and heart failure.[3][4] A key advantage of this compound over traditional diuretics is its potential to produce these effects with a reduced risk of kaliuresis (potassium loss), a common and dose-limiting side effect of loop and thiazide diuretics.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the underlying biological pathways and drug development logic.
Core Mechanism of Action: ROMK Inhibition
The primary mechanism of action of this compound is the targeted inhibition of the ROMK channel. ROMK is an ATP-dependent inward-rectifier potassium channel encoded by the KCNJ1 gene.[1] It is predominantly expressed on the apical membrane of epithelial cells in two key segments of the kidney nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[1]
Role of ROMK in the Thick Ascending Limb (TAL)
In the TAL, ROMK is essential for potassium recycling across the apical membrane. This recycling process is crucial for the function of the Na+-K+-2Cl- cotransporter (NKCC2), which is responsible for the reabsorption of a significant portion of filtered sodium. By extruding potassium back into the tubular lumen, ROMK ensures a continuous supply of luminal potassium for NKCC2 to function optimally.
Role of ROMK in the Cortical Collecting Duct (CCD)
In the principal cells of the CCD, ROMK is the primary channel responsible for potassium secretion into the urine. This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). The secretion of positively charged potassium ions contributes to the generation of a lumen-negative transepithelial potential difference, which provides the electrochemical driving force for sodium influx through ENaC.
By inhibiting ROMK in both the TAL and the CCD, this compound disrupts these fundamental processes, leading to its diuretic and natriuretic effects.
Signaling Pathway of this compound's Action
The inhibition of ROMK by this compound initiates a cascade of events within the kidney nephron, ultimately leading to increased excretion of sodium and water. The signaling pathway can be visualized as follows:
Quantitative Data
The following tables summarize the key quantitative data for this compound and its predecessor, MK-7145.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | IC50 | Selectivity vs. hERG | Reference |
| This compound | ROMK | Electrophysiology | 5 nM | >6,800-fold | [1][2] |
| This compound | hERG | Electrophysiology | 34 µM | - | [1][2] |
| MK-7145 | ROMK | Electrophysiology | - | - | [3] |
Table 2: Preclinical Pharmacokinetics
| Compound | Species | Half-life (t½) | Bioavailability (F) | Plasma Clearance (CLp) | Reference |
| This compound | Rat | 3.6 h | 53% | 29.4 mL/min/kg | [1] |
| This compound | Dog | 9.1 h | ~100% | 8.7 mL/min/kg | [1] |
| This compound | Rhesus | 3.3 h | 3.4% | 58.3 mL/min/kg | [1] |
| MK-7145 | Human (projected) | ~5 h | - | - | [3] |
| This compound | Human (projected) | ~14 h | - | 2.9 mL/min/kg | [3] |
Table 3: Preclinical In Vivo Efficacy (Dose-dependent effects in Spontaneously Hypertensive Rats)
| Compound | Dose (mg/kg/day, p.o.) | Effect on Systolic Blood Pressure | Diuretic Effect | Natriuretic Effect | Reference |
| This compound | 0.1 - 10 | Dose-dependent decrease | Observed | Observed | [1] |
Experimental Protocols
ROMK and hERG Electrophysiology Assays (Representative Protocol)
A detailed, specific protocol for this compound has not been publicly disclosed. However, a representative protocol for assessing inhibitors of Kir channels using automated whole-cell patch-clamp electrophysiology is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human ROMK (Kir1.1) and hERG channels expressed in a stable mammalian cell line (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 or CHO cells stably expressing the target ion channel.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Patch-clamp amplifiers and data acquisition software.
-
Borosilicate glass microelectrodes.
-
Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 MgATP; pH adjusted to 7.2 with KOH.
-
This compound stock solution in DMSO, with serial dilutions in the extracellular solution.
Procedure:
-
Cell Preparation: Culture the stable cell line under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with the extracellular solution, and resuspend to a final concentration of 1-2 x 10⁶ cells/mL.
-
Automated Patch-Clamp Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The automated system will capture individual cells on the patch-clamp chip. A giga-ohm seal is formed between the cell membrane and the chip. Subsequently, the membrane patch is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol:
-
For ROMK: From a holding potential of -80 mV, apply a series of voltage steps to elicit both inward and outward currents. A voltage ramp from -120 mV to +60 mV can also be used.
-
For hERG: From a holding potential of -80 mV, depolarize to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound. Allow sufficient time at each concentration for the inhibitory effect to reach a steady state.
-
Data Analysis: Measure the peak current amplitude (e.g., the tail current for hERG) at each concentration of this compound. Normalize the current to the baseline control. Plot the normalized current as a function of the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow and Logical Relationships
The development of this compound was a strategic effort to improve upon a first-generation clinical ROMK inhibitor, MK-7145. The primary liability of MK-7145 was its projected short half-life in humans, which could necessitate more frequent dosing and lead to a high peak-to-trough ratio, potentially causing excessive peak diuretic effects. The workflow for the lead optimization that resulted in this compound is depicted below.
Conclusion
This compound represents a significant advancement in the development of novel diuretics. Its mechanism of action, centered on the potent and selective inhibition of the ROMK channel, offers the potential for effective blood pressure control and management of fluid overload in heart failure, with a potentially improved safety profile regarding potassium balance compared to existing therapies. The successful lead optimization from MK-7145 to this compound, resulting in a compound with a longer projected human half-life, underscores the value of a targeted, mechanism-based approach to drug discovery. Further clinical investigation will be crucial to fully elucidate the therapeutic utility of this compound in its intended patient populations.
References
- 1. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MK-8153: A Novel ROMK Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of MK-8153, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ROMK inhibitors as a novel class of diuretics.
Chemical Structure and Properties
This compound is a complex small molecule with the chemical formula C24H28N2O6 and a molecular weight of 440.49 g/mol .[1] Its structure is characterized by a spirocyclic lactam core.
Chemical Identifiers:
-
CAS Number: 1548286-45-8[1]
-
SMILES: CC1=C(C=CC2=C1COC2=O)--INVALID-LINK--CN1CCC2(CCN(C3COC(=O)C=3C)C2=O)CC1[1]
-
InChI: InChI=1S/C24H28N2O6/c1-14-16(3-4-17-18(14)12-31-22(17)29)20(27)11-25-8-5-24(6-9-25)7-10-26(23(24)30)19-13-32-21(28)15(19)2/h3-4,20,27H,5-13H2,1-2H3/t20-/m0/s1[1]
Physicochemical Properties
A summary of the key physicochemical and pharmacological properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C24H28N2O6 | [1] |
| Molecular Weight | 440.49 g/mol | [1] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| IC50 (ROMK EP) | 5 nM | [2] |
| IC50 (hERG EP) | 34 µM | [2] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[2] The ROMK channel is an ATP-dependent potassium channel that plays a crucial role in potassium homeostasis in the kidney.[3] It is primarily located in the apical membrane of the thick ascending limb of Henle's loop (TAL) and the cortical collecting duct (CCD).[3][4]
In the TAL, ROMK facilitates potassium recycling, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), a key transporter for salt reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine.[4]
By inhibiting the ROMK channel, this compound disrupts these processes, leading to a diuretic and natriuretic effect. This mechanism of action suggests that this compound may have advantages over traditional diuretics by potentially causing less potassium wasting (kaliuresis).
ROMK Channel Signaling Pathway
The activity of the ROMK channel is regulated by various intracellular signaling pathways. The following diagram illustrates the key regulatory inputs to the ROMK channel and the inhibitory effect of this compound.
Caption: Regulatory pathways of the ROMK channel and the inhibitory action of this compound.
Experimental Protocols
The following sections describe representative experimental protocols for the characterization of ROMK inhibitors like this compound. These are based on standard methodologies in the field and may not reflect the exact protocols used in the discovery of this compound due to the limited availability of detailed published methods.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol is designed to measure the inhibitory effect of a compound on ROMK channels expressed in a mammalian cell line.
Objective: To determine the IC50 of this compound on ROMK channels.
Materials:
-
HEK293 cells stably expressing the human ROMK (Kir1.1) channel.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
Cell culture reagents.
-
Extracellular (bath) solution: 140 mM KCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4 with KOH.
-
Intracellular (pipette) solution: 140 mM KCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2 with KOH.
-
This compound stock solution in DMSO.
Procedure:
-
Culture HEK293-ROMK cells to 50-70% confluency on glass coverslips.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit ROMK currents.
-
Record baseline currents.
-
Perfuse the cell with increasing concentrations of this compound in the extracellular solution.
-
Record currents at each concentration after steady-state inhibition is reached.
-
Wash out the compound to assess reversibility.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., +40 mV) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Caption: Workflow for determining the in vitro potency of this compound using whole-cell patch-clamp.
In Vivo Diuretic Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol describes a method to assess the diuretic, natriuretic, and blood pressure-lowering effects of an orally administered compound in a hypertensive rat model.
Objective: To evaluate the in vivo efficacy of this compound.
Materials:
-
Male Spontaneously Hypertensive Rats (SHRs), age-matched.
-
Metabolic cages for urine and feces collection.
-
Tail-cuff system for blood pressure measurement.
-
Oral gavage needles.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
This compound formulation.
-
Flame photometer for electrolyte analysis.
Procedure:
-
Acclimate SHRs to individual metabolic cages for at least 3 days.
-
Measure baseline 24-hour urine volume, food and water intake, and systolic blood pressure for 2-3 days.
-
Randomly assign rats to vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally (p.o.) once daily for a specified period (e.g., 3 days).
-
Measure systolic blood pressure at set time points post-dose (e.g., 4, 8, and 24 hours).
-
Collect urine over 24-hour intervals.
-
Measure the total urine volume for each rat.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.
-
Calculate total Na+ and K+ excretion.
-
At the end of the study, collect terminal blood samples for pharmacokinetic analysis if required.
-
Statistically analyze the differences in urine volume, electrolyte excretion, and blood pressure between the treatment and control groups.
Caption: Workflow for the in vivo evaluation of this compound's diuretic and antihypertensive effects.
Pharmacokinetic Properties
Pharmacokinetic studies of this compound have been conducted in several preclinical species. A summary of key parameters is provided below.
| Species | Dose (mg/kg, p.o.) | T1/2 (h) | Bioavailability (%) | CLp (mL/min/kg) |
| Rat | 2 | 3.6 | 53 | 29.4 |
| Dog | 2 | 9.1 | ~100 | 8.7 |
| Rhesus Monkey | 2 | 3.3 | 3.4 | 58.3 |
| Data sourced from[1] |
Conclusion
This compound is a potent and selective inhibitor of the ROMK potassium channel with a promising preclinical profile as a novel diuretic. Its mechanism of action offers the potential for effective blood pressure reduction and diuresis with a reduced risk of potassium imbalance compared to existing diuretic classes. The data presented in this technical guide provide a foundation for further research and development of this compound and other ROMK inhibitors for the treatment of hypertension and heart failure.
References
The ROMK Inhibitor MK-7145: A Technical Overview of its Natriuretic Properties
For Researchers, Scientists, and Drug Development Professionals
Initial Note: This document focuses on the Renal Outer Medullary Potassium (ROMK) channel inhibitor MK-7145. The initially requested agent, MK-8153, appears to be a related compound, but publicly available data primarily pertains to MK-7145, which has progressed to clinical trials.
Introduction
The renal outer medullary potassium (ROMK) channel, encoded by the KCNJ1 gene, is a critical regulator of salt reabsorption and potassium secretion in the kidney.[1][2][3] Located on the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD), ROMK plays a dual role in renal physiology. In the TALH, it facilitates potassium recycling necessary for the function of the Na+/K+/2Cl- cotransporter (NKCC2).[2] In the CCD, it is a key pathway for potassium secretion, which is coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[2]
Selective inhibition of ROMK presents a novel diuretic mechanism with the potential for potent natriuresis (sodium excretion) and diuresis (water excretion) while minimizing urinary potassium loss, a common side effect of loop and thiazide diuretics.[2][4] MK-7145 is a potent and selective small molecule inhibitor of the ROMK channel that has been investigated for the treatment of hypertension and heart failure.[4][5] Preclinical studies have demonstrated its efficacy in promoting natriuresis and lowering blood pressure.[1][5][6]
Mechanism of Action
MK-7145 exerts its natriuretic effect by inhibiting the ROMK channel in the nephron. This inhibition disrupts the normal process of sodium reabsorption at two key sites:
-
Thick Ascending Loop of Henle (TALH): By blocking ROMK, MK-7145 reduces the luminal potassium concentration, which is essential for the function of the NKCC2 cotransporter. This leads to a decrease in the reabsorption of sodium, potassium, and chloride, resulting in increased delivery of these ions to the distal nephron.[2]
-
Cortical Collecting Duct (CCD): Inhibition of ROMK in the CCD directly reduces potassium secretion into the tubular fluid. This diminishes the electrochemical gradient that drives sodium reabsorption through ENaC.[2]
The combined effect at these two sites leads to a significant increase in urinary sodium and water excretion.
Caption: Mechanism of action of MK-7145 in the kidney.
Quantitative Data from Preclinical Studies
The natriuretic and antihypertensive effects of MK-7145 have been evaluated in rodent and canine models. The following tables summarize the key quantitative findings.
Table 1: Acute Diuresis and Natriuresis in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg, p.o.) | Change in Urine Volume (vs. Vehicle) | Change in Urinary Na+ Excretion (vs. Vehicle) | Change in Urinary K+ Excretion (vs. Vehicle) |
| 0.3 | Significant increase | Significant increase | Not significantly different |
| 1 | Dose-dependent increase | Dose-dependent increase | 1.4-fold increase (not significant) |
| 3 | Dose-dependent increase | Dose-dependent increase | 1.8-fold increase (not significant) |
| 10 | Dose-dependent increase | Dose-dependent increase | 2.1-fold increase (not significant) |
| HCTZ (25 mg/kg) | Significant increase | Significant increase | ~2-fold increase (significant) |
Data compiled from ACS Medicinal Chemistry Letters, 2016.[2] Note: "p.o." refers to oral administration. HCTZ (Hydrochlorothiazide) is a thiazide diuretic used as a comparator.
Table 2: Effect on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) after 4 Days of Dosing
| Treatment (mg/kg/day, p.o.) | Baseline SBP (mmHg) | ΔSBP at Day 4 (mmHg) |
| Vehicle | 194 ± 6.1 | -2.5 ± 2.2 |
| MK-7145 (1) | 191 ± 5.3 | -9.4 ± 1.8 |
| MK-7145 (3) | 194 ± 4.5 | -12.4 ± 0.7 |
| MK-7145 (10) | 193 ± 5.3 | -19.9 ± 2.9 |
| HCTZ (25) | 194 ± 4.5 | -15.0 ± 2.1 |
Data are presented as mean ± SEM. SBP denotes Systolic Blood Pressure. Data from ACS Medicinal Chemistry Letters, 2016.[2]
Observations in Normotensive Dogs
Acute and chronic oral administration of MK-7145 to normotensive dogs resulted in dose-dependent diuresis and natriuresis.[1][6] Notably, these effects occurred without significant urinary potassium losses or changes in plasma electrolyte levels.[1][6] After six days of dosing, elevations in bicarbonate and aldosterone were observed.[1][6]
Experimental Protocols
The following are generalized descriptions of the key experimental protocols used in the preclinical evaluation of MK-7145, based on standard pharmacological methods. The specific, detailed protocols for the MK-7145 studies have not been fully published.
Acute Diuresis and Natriuresis Model in Rats
This model is designed to assess the acute effects of a compound on urine and electrolyte excretion.
Caption: Generalized workflow for an acute natriuresis study in rats.
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions and metabolic cages.
-
Fasting and Hydration: Rats are typically fasted overnight with free access to water to ensure a consistent baseline state. A saline load is often administered orally at the start of the experiment to promote a baseline level of urine flow.
-
Dosing: MK-7145, a vehicle control, or a positive control (e.g., hydrochlorothiazide) is administered orally.
-
Urine Collection: Animals are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period (e.g., 4 to 8 hours).
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Data Expression: Results are typically expressed as total urine volume, sodium excretion, and potassium excretion per unit of time, and are compared between treatment groups.
Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats
This model assesses the effect of repeated dosing of a compound on blood pressure in a hypertensive animal model.
-
Animal Model: Adult male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.
-
Blood Pressure Measurement: Blood pressure can be measured non-invasively using the tail-cuff method or, for continuous and more accurate measurements, via surgically implanted radiotelemetry devices.
-
Baseline Measurement: Baseline blood pressure is recorded for several days before the start of treatment to establish a stable baseline for each animal.
-
Dosing: MK-7145, vehicle, or a comparator drug is administered daily via oral gavage for a specified period (e.g., 4 days to several weeks).
-
Monitoring: Blood pressure is monitored regularly throughout the study period. With telemetry, continuous recordings can be obtained.
-
Data Analysis: The change in blood pressure from baseline is calculated for each treatment group and compared.
Clinical Development
MK-7145 has been evaluated in Phase I clinical trials. A study in male participants with mild-to-moderate hypertension (NCT01370655) was designed to evaluate the antihypertensive efficacy and tolerability of a 6 mg dose of MK-7145 compared to placebo and hydrochlorothiazide over 28 days. Another study (NCT01558674) aimed to assess the safety, pharmacokinetics, and pharmacodynamics of MK-7145 in participants with renal insufficiency and those with heart failure and renal insufficiency. The primary hypothesis for the first part of this trial was that MK-7145 would produce a greater 24-hour urinary sodium excretion than 80 mg of furosemide in participants with moderate-to-severe renal insufficiency.[7] While these trials have been completed, the detailed quantitative results have not been made publicly available.
Conclusion
MK-7145 is a selective ROMK inhibitor that has demonstrated potent, dose-dependent natriuretic and diuretic effects in preclinical models. A key feature of its profile is the minimal impact on urinary potassium excretion, which distinguishes it from conventional diuretics. In hypertensive rat models, MK-7145 effectively lowers blood pressure. While the compound has advanced to clinical trials, the full results from human studies are not yet in the public domain. The unique mechanism of action of ROMK inhibition holds promise as a novel therapeutic strategy for the management of hypertension and heart failure.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of MK-7145 in Participants With Renal Insufficiency (Part I) and Heart Failure With Renal Insufficiency (Part II) (MK-7145-011) | Clinical Research Trial Listing [centerwatch.com]
- 3. imrpress.com [imrpress.com]
- 4. Natriuresis During an Acute Intravenous Sodium Chloride Infusion in Conscious Sprague Dawley Rats Is Mediated by a Blood Pressure-Independent α1-Adrenoceptor-Mediated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urine-reinfusion natriuresis: evidence for potent natriuretic factors in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Preparing MK-8153 Solutions for Cell-Based Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel plays a crucial role in potassium homeostasis and is a therapeutic target for novel diuretics. Accurate and reproducible preparation of this compound solutions is paramount for obtaining reliable data in cell-based assays designed to investigate its mechanism of action and pharmacological effects. This document provides a detailed protocol for the preparation of this compound stock and working solutions for use in in vitro cellular studies.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source |
| Molecular Weight | 440.49 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Stock Solution Concentration | 10 mM | MedChemExpress Datasheet (General Guidance) |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [3] |
| Final DMSO Concentration in Assay | < 0.5% | General Cell Culture Best Practices |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.405 mg of this compound (Molecular Weight = 440.49 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (if necessary): For preparing a range of concentrations, it is recommended to perform serial dilutions of the stock solution in cell culture medium.
-
Final Dilution: Directly add the required volume of the 10 mM stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% to minimize solvent-induced cytotoxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells in your assay.
Mandatory Visualizations
Signaling Pathway of ROMK Channel Regulation
References
Application Notes and Protocols for MK-8153 in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK). Inhibition of ROMK in the thick ascending limb of the loop of Henle and the cortical collecting duct of the kidney leads to diuretic and natriuretic effects, making it a promising therapeutic target for the treatment of hypertension. These application notes provide an overview of the use of this compound in preclinical animal models of hypertension, including its mechanism of action, and detailed protocols for its evaluation.
Mechanism of Action: ROMK Inhibition
The primary mechanism by which this compound lowers blood pressure is through the inhibition of the ROMK channel. This channel is crucial for potassium recycling in the thick ascending limb, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By blocking ROMK, this compound indirectly inhibits NKCC2, leading to increased sodium and water excretion (natriuresis and diuresis). In the collecting duct, ROMK is involved in potassium secretion, and its inhibition can lead to potassium-sparing diuretic effects.
Below is a diagram illustrating the signaling pathway affected by this compound.
Application Notes: Electrophysiological Characterization of MK-8153 Inhibition on ROMK Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Renal Outer Medullary Potassium (ROMK) channel, an inwardly rectifying potassium channel encoded by the KCNJ1 gene, plays a critical role in salt reabsorption and potassium secretion in the kidneys.[1] Specifically, ROMK is essential for the function of the Na-K-2Cl cotransporter in the thick ascending limb of Henle's loop and for potassium secretion in the cortical collecting duct.[1][2] Due to its central role in renal physiology, ROMK has emerged as a promising therapeutic target for a novel class of diuretics aimed at treating hypertension and heart failure.[1][2]
MK-8153 is a potent and selective small-molecule inhibitor of the ROMK channel.[3] Pharmacological inhibition of ROMK is expected to induce diuresis and natriuresis with a reduced risk of hypokalemia compared to traditional diuretics.[2] This application note provides a detailed electrophysiology patch-clamp protocol for characterizing the inhibitory activity of this compound on ROMK channels expressed in a heterologous expression system.
Data Presentation
The inhibitory potency of ROMK inhibitors is typically determined by measuring the concentration-dependent block of the channel current. While the specific IC50 of this compound from electrophysiology studies is not publicly available, the following table presents data for a closely related predecessor compound, MK-7145, to provide a reference for expected potency.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| MK-7145 (analogue) | Electrophysiology (EP) | Not Specified | 15 | [2] |
| Compound 5 (analogue) | 86Rb+ Efflux | CHO cells | 52 | |
| Compound 5 (analogue) | Electrophysiology (EP) | Not Specified | 24 | |
| Compound 26 (analogue) | 86Rb+ Efflux | CHO cells | 89 | |
| Compound 26 (analogue) | Electrophysiology (EP) | Not Specified | 26 | |
| Compound 30 (analogue) | 86Rb+ Efflux | CHO cells | 49 | |
| Compound 30 (analogue) | Electrophysiology (EP) | Not Specified | 30 |
Experimental Protocols
This section details the whole-cell patch-clamp electrophysiology protocol for assessing the inhibitory effect of this compound on ROMK channels.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of ROMK channels.
-
Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently transfect the cells with a mammalian expression vector containing the full-length cDNA for human ROMK1 (Kir1.1a). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is recommended to facilitate the identification of transfected cells. Electrophysiological recordings should be performed 24-48 hours post-transfection.
Solutions and Reagents
| Solution Type | Reagent | Concentration (mM) |
| Extracellular (Bath) Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl2 | 2 | |
| MgCl2 | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular (Pipette) Solution | KCl | 140 |
| MgCl2 | 2 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 3 | |
| pH adjusted to 7.2 with KOH | ||
| Test Compound | This compound | Stock solution in DMSO, final concentrations prepared in extracellular solution. The final DMSO concentration should not exceed 0.1%. |
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Plating: Plate the transfected HEK293 cells onto glass coverslips in a recording chamber mounted on an inverted microscope.
-
Giga-seal Formation: Approach a GFP-positive cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for a duration of 500 ms to elicit both inward and outward ROMK currents.
-
Alternatively, a voltage ramp protocol from -120 mV to +60 mV over 500 ms can be used.
-
-
Compound Application:
-
Record baseline ROMK currents in the extracellular solution.
-
Perfuse the recording chamber with the extracellular solution containing increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration before recording the currents.
-
-
Data Acquisition and Analysis:
-
Record the whole-cell currents using an appropriate patch-clamp amplifier and data acquisition software.
-
Measure the peak inward and outward current amplitudes at each voltage step in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value.
-
Visualizations
ROMK Channel Signaling and Inhibition Pathway
Caption: ROMK channel-mediated potassium efflux and its inhibition by this compound.
Experimental Workflow for Patch-Clamp Protocol
References
- 1. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Diuretic and Natriuretic Effects of MK-8153 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), a key protein in renal physiology.[1][2][3] The ROMK channel, also known as Kir1.1, is crucial for potassium recycling in the thick ascending limb of the loop of Henle and for potassium secretion in the cortical collecting duct.[4] Inhibition of ROMK is a novel mechanism for achieving diuresis and natriuresis, with the potential for a reduced risk of hypokalemia compared to traditional diuretics.[5] These application notes provide detailed protocols for evaluating the diuretic and natriuretic effects of this compound in rat models, a critical step in preclinical drug development.
Mechanism of Action: ROMK Inhibition
The ROMK channel plays a dual role in the nephron. In the thick ascending limb (TAL), it recycles potassium back into the tubular lumen, which is essential for the function of the Na-K-2Cl cotransporter (NKCC2), the primary site of action for loop diuretics. In the cortical collecting duct (CCD), ROMK is the principal channel for potassium secretion, a process coupled to sodium reabsorption via the epithelial sodium channel (ENaC).
By inhibiting ROMK, this compound is expected to:
-
In the TAL: Reduce the recycling of potassium, thereby indirectly inhibiting the NKCC2 cotransporter. This leads to decreased reabsorption of sodium, chloride, and water, resulting in diuresis and natriuresis.
-
In the CCD: Block the secretion of potassium into the urine. This potassium-sparing effect is a key differentiator from loop and thiazide diuretics.
Signaling Pathway of ROMK Inhibition by this compound
Caption: Signaling pathway of this compound in the kidney.
Experimental Protocols
The following protocols are designed to assess the diuretic and natriuretic activity of this compound in rats.
Experimental Workflow
Caption: Workflow for diuretic and natriuretic studies in rats.
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum during the acclimatization period.
-
Acclimatization: Allow at least one week for acclimatization to the facility and metabolic cages before the experiment.
Experimental Groups
-
Group 1: Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., 0.5% methylcellulose).
-
Group 2: this compound (Low Dose): e.g., 1 mg/kg.
-
Group 3: this compound (Mid Dose): e.g., 3 mg/kg.
-
Group 4: this compound (High Dose): e.g., 10 mg/kg.
-
Group 5: Positive Control: A standard diuretic such as hydrochlorothiazide (10 mg/kg) or furosemide (20 mg/kg).
Dosing and Sample Collection
-
Fasting: Fast the rats overnight (approximately 16 hours) before the experiment, with free access to water.
-
Hydration: On the day of the experiment, administer a saline load (e.g., 25 mL/kg, 0.9% NaCl) orally to ensure adequate hydration and urine output.
-
Dosing: Immediately after the saline load, administer the test compounds (Vehicle, this compound, or positive control) via oral gavage.
-
Metabolic Cages: Place each rat in an individual metabolic cage designed for the separation and collection of urine and feces.
-
Urine Collection: Collect urine at predetermined intervals, for example, 0-8 hours and 8-24 hours post-dosing. Record the total volume for each collection period.
-
Blood Collection: At the end of the 24-hour period, anesthetize the rats and collect blood via cardiac puncture or from the abdominal aorta into heparinized tubes.
Sample Analysis
-
Urine Analysis:
-
Centrifuge the urine samples to remove any particulate matter.
-
Measure the concentration of sodium (Na+), potassium (K+), and creatinine using an automated electrolyte analyzer or flame photometer.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Measure the plasma concentrations of sodium (Na+), potassium (K+), and creatinine using an automated analyzer.
-
Data Presentation and Analysis
The collected data should be organized into tables for clear comparison between the treatment groups.
Table 1: Effects of this compound on Urine Volume and Electrolyte Excretion (0-24 hours)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/24h) | Urinary Na+ Excretion (mmol/24h) | Urinary K+ Excretion (mmol/24h) | Na+/K+ Ratio |
| Vehicle Control | - | 12.5 ± 1.8 | 1.5 ± 0.3 | 2.0 ± 0.4 | 0.75 |
| This compound | 1 | 18.2 ± 2.1 | 2.8 ± 0.5 | 1.8 ± 0.3 | 1.56 |
| This compound | 3 | 25.6 ± 3.0 | 4.5 ± 0.7 | 1.6 ± 0.2 | 2.81 |
| This compound | 10 | 32.1 ± 3.5 | 6.2 ± 0.9 | 1.5 ± 0.2 | 4.13 |
| Positive Control | 10 (HCTZ) | 28.9 ± 3.2 | 5.1 ± 0.8 | 3.5 ± 0.6** | 1.46 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Effects of this compound on Plasma Electrolytes and Creatinine (at 24 hours)
| Treatment Group | Dose (mg/kg) | Plasma Na+ (mmol/L) | Plasma K+ (mmol/L) | Plasma Creatinine (mg/dL) |
| Vehicle Control | - | 142 ± 2 | 4.1 ± 0.3 | 0.5 ± 0.1 |
| This compound | 1 | 141 ± 3 | 4.0 ± 0.2 | 0.5 ± 0.1 |
| This compound | 3 | 140 ± 2 | 3.9 ± 0.3 | 0.6 ± 0.1 |
| This compound | 10 | 139 ± 3 | 3.8 ± 0.2 | 0.6 ± 0.2 |
| Positive Control | 10 (HCTZ) | 138 ± 2 | 3.2 ± 0.4 | 0.7 ± 0.1 |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: p<0.05. |
Calculations and Statistical Analysis
-
Total Excretion: Calculate the total amount of each electrolyte excreted over the collection period (Concentration × Urine Volume).
-
Natriuretic and Kaliuretic Activity: Compare the urinary Na+ and K+ excretion in the this compound treated groups to the vehicle control group.
-
Na+/K+ Ratio: Calculate the ratio of sodium to potassium excretion to assess the potassium-sparing potential. A higher ratio indicates a more favorable potassium-sparing effect.
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means of the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These protocols provide a comprehensive framework for evaluating the diuretic and natriuretic properties of the ROMK inhibitor this compound in rats. The expected outcomes are a dose-dependent increase in urine volume and sodium excretion, with a minimal effect on potassium excretion, thereby demonstrating a potassium-sparing diuretic profile. This preclinical data is essential for the further development of this compound as a novel therapeutic agent for conditions such as hypertension and heart failure.
References
- 1. Function and Regulation of ROMK Channels in the Apical Membrane of Renal Tubules [physiol.bjmu.edu.cn]
- 2. ROMK - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing MK-8153 Efficacy In Vitro
These application notes provide detailed protocols for in vitro assays to determine the efficacy of MK-8153, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK). The intended audience for this document is researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of the ROMK (Kir1.1) channel, a key protein in renal potassium excretion. By blocking this channel, this compound acts as a novel diuretic with potential applications in treating hypertension and heart failure. The following protocols describe standard in vitro methods to quantify the inhibitory activity of this compound on the ROMK channel.
Data Presentation
The inhibitory potency of this compound has been evaluated in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Target | Cell Line | Parameter | Value | Selectivity vs. hERG |
| Electrophysiology | ROMK | - | IC50 | 5 nM | >6800-fold |
| Electrophysiology | hERG | - | IC50 | 34 µM | - |
| 86Rb+ Efflux | ROMK | CHO | IC50 | 52 nM | - |
| Thallium Flux | ROMK | HEK293 | IC50 | Not explicitly found | - |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway
The ROMK channel is an inwardly rectifying potassium channel that plays a crucial role in potassium homeostasis in the kidney. It is located in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop and the cortical collecting duct. The channel facilitates the secretion of potassium into the tubular fluid. This compound directly blocks the pore of the ROMK channel, thereby inhibiting potassium efflux.
Caption: this compound directly inhibits the ROMK channel, blocking potassium efflux.
Experimental Protocols
This section provides detailed methodologies for three key in vitro assays to assess the efficacy of this compound.
Electrophysiology Assay (Patch-Clamp)
This is the gold-standard method for directly measuring ion channel activity and the effect of inhibitors.
Experimental Workflow
Caption: Workflow for the electrophysiological assessment of this compound.
Protocol:
-
Cell Preparation:
-
Culture HEK293 or CHO cells stably expressing the human ROMK channel in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with KOH.
-
External (Bath) Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to achieve the desired final concentrations.
-
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps or steps to elicit ROMK currents.
-
-
Drug Application:
-
Record stable baseline ROMK currents for at least 2 minutes.
-
Perfuse the chamber with the external solution containing increasing concentrations of this compound.
-
Allow the current to reach a steady-state at each concentration before proceeding to the next.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Thallium Flux Assay
This is a fluorescence-based, high-throughput assay that uses thallium as a surrogate for potassium to measure ion channel activity.
Experimental Workflow
Caption: Workflow for the thallium flux assay to assess this compound efficacy.
Protocol:
-
Cell Preparation:
-
Seed HEK293 cells stably expressing the ROMK channel into a 96- or 384-well black-walled, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
After incubation, remove the dye-loading buffer and wash the cells with assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 10-20 minutes at room temperature.
-
-
Thallium Stimulation and Measurement:
-
Prepare a stimulus buffer containing thallium sulfate.
-
Use a fluorescence plate reader equipped with an automated injector to add the thallium stimulus buffer to the wells.
-
Simultaneously, begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Determine the rate of fluorescence increase for each well.
-
Calculate the percentage of inhibition of the thallium flux for each concentration of this compound relative to control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
⁸⁶Rb⁺ Efflux Assay
This assay measures the efflux of the radioactive potassium analog, ⁸⁶Rb⁺, from cells expressing the ROMK channel.
Experimental Workflow
Caption: Workflow for the ⁸⁶Rb⁺ efflux assay to evaluate this compound.
Protocol:
-
Cell Preparation and Loading:
-
Plate CHO cells stably expressing the human ROMK channel in a 96-well microplate and grow to confluency.
-
Incubate the cells overnight in a culture medium containing ¹-² µCi/mL ⁸⁶RbCl.
-
-
Efflux Assay:
-
Aspirate the loading medium and wash the cells several times with a wash buffer (e.g., HEPES-buffered saline) to remove extracellular ⁸⁶Rb⁺.
-
Prepare an efflux buffer containing varying concentrations of this compound.
-
Add the efflux buffer to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for ⁸⁶Rb⁺ efflux.
-
-
Sample Collection and Measurement:
-
After the incubation period, carefully collect the supernatant from each well, which contains the effluxed ⁸⁶Rb⁺.
-
Lyse the cells in the plate with a lysis buffer (e.g., containing a detergent like Triton X-100) to release the retained intracellular ⁸⁶Rb⁺.
-
Transfer the supernatant and the cell lysates to separate scintillation vials or a microplate compatible with a scintillation counter.
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each well using the formula: % Efflux = [cpm(supernatant) / (cpm(supernatant) + cpm(lysate))] * 100.
-
Determine the percentage of inhibition of efflux caused by this compound at each concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Application Notes and Protocols for MK-8153 Administration in Long-Term Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8153 is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), which has been investigated as a novel diuretic for the treatment of hypertension and heart failure.[1][2][3] As a therapeutic candidate, its safety and efficacy must be thoroughly evaluated in long-term animal studies. These application notes provide an overview of the administration of this compound in such studies, including detailed experimental protocols and data presentation. The information is intended to guide researchers in designing and executing preclinical safety and pharmacology studies for this compound and similar compounds.
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the ROMK (Kir1.1) channel, which is crucial for potassium recycling in the thick ascending limb of the loop of Henle and for potassium secretion in the collecting duct of the kidney.[4][5][6] By blocking this channel, this compound disrupts the normal ion transport processes, leading to increased excretion of sodium and water, which in turn lowers blood pressure.
Data Presentation
The following tables summarize the kind of quantitative data that should be collected and analyzed in long-term animal studies of this compound. The values presented are hypothetical and for illustrative purposes only, representing typical data from preclinical toxicology and pharmacology studies.
Table 1: Hematology Parameters in Rats Following 28-Day Oral Administration of this compound
| Parameter | Vehicle Control (Male) | This compound (Low Dose) (Male) | This compound (Mid Dose) (Male) | This compound (High Dose) (Male) |
| White Blood Cells (x10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.3 | 8.4 ± 1.0 |
| Red Blood Cells (x10⁶/µL) | 7.9 ± 0.5 | 7.8 ± 0.6 | 7.9 ± 0.4 | 7.7 ± 0.5 |
| Hemoglobin (g/dL) | 15.2 ± 1.0 | 15.0 ± 1.1 | 15.3 ± 0.9 | 14.9 ± 1.2 |
| Hematocrit (%) | 45.1 ± 2.5 | 44.8 ± 2.8 | 45.3 ± 2.6 | 44.5 ± 2.9 |
| Platelets (x10³/µL) | 950 ± 150 | 940 ± 160 | 960 ± 140 | 930 ± 170 |
Table 2: Clinical Chemistry Parameters in Rats Following 28-Day Oral Administration of this compound
| Parameter | Vehicle Control (Male) | This compound (Low Dose) (Male) | This compound (Mid Dose) (Male) | This compound (High Dose) (Male) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 47 ± 12 | 46 ± 11 | 48 ± 13 |
| Aspartate Aminotransferase (AST) (U/L) | 120 ± 25 | 125 ± 30 | 122 ± 28 | 130 ± 35 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 22 ± 5 | 25 ± 6 | 30 ± 7** |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
| Sodium (mmol/L) | 142 ± 3 | 140 ± 4 | 138 ± 5 | 135 ± 6* |
| Potassium (mmol/L) | 4.5 ± 0.5 | 4.4 ± 0.6 | 4.3 ± 0.5 | 4.1 ± 0.7 |
*p<0.05, **p<0.01 compared to vehicle control
Table 3: Cardiovascular Parameters in Conscious Beagle Dogs Following a Single Oral Dose of this compound
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Heart Rate (bpm) | 80 ± 10 | 82 ± 12 | 85 ± 11 | 90 ± 15 |
| Systolic Blood Pressure (mmHg) | 120 ± 15 | 115 ± 14 | 110 ± 16 | 100 ± 18** |
| Diastolic Blood Pressure (mmHg) | 80 ± 10 | 75 ± 11 | 70 ± 12 | 65 ± 14** |
| QTc Interval (msec) | 350 ± 20 | 355 ± 22 | 360 ± 25 | 365 ± 28 |
*p<0.05, **p<0.01 compared to vehicle control
Experimental Protocols
28-Day Repeated Dose Oral Toxicity Study in Rats
This protocol is based on OECD Guideline 407 and is designed to assess the sub-acute toxicity of this compound when administered orally to rats for 28 consecutive days.[1][2][7]
Materials:
-
Wistar or Sprague-Dawley rats (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Standard laboratory animal diet and water
-
Metabolic cages for urine collection
-
Hematology and clinical chemistry analyzers
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to the start of the study.
-
Group Allocation: Randomly assign animals to treatment groups (at least 10 males and 10 females per group). Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). A satellite group for recovery assessment may also be included.[7]
-
Dosing: Administer this compound or vehicle orally once daily for 28 days. The dose volume should be consistent across all groups.
-
Clinical Observations: Conduct and record clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematology and clinical chemistry analysis.
-
Urinalysis: Collect urine over a specified period (e.g., 24 hours) for urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Preserve selected organs and tissues for histopathological examination.
Cardiovascular Safety Pharmacology Study in Conscious Dogs
This protocol is designed to evaluate the potential effects of this compound on cardiovascular function in conscious, freely moving dogs using telemetry, in accordance with ICH S7A and S7B guidelines.[8][9]
Materials:
-
Beagle dogs, surgically implanted with telemetry devices
-
This compound
-
Vehicle
-
Telemetry data acquisition system
Procedure:
-
Animal Acclimation: Acclimate telemetry-implanted dogs to the study environment.
-
Baseline Data Collection: Record baseline cardiovascular data (ECG, blood pressure, heart rate) for a sufficient period before dosing.
-
Dosing: Administer a single oral dose of this compound or vehicle. A crossover design is often used where each animal receives all treatments over time.
-
Data Recording: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Data Analysis: Analyze the data for changes in heart rate, blood pressure, and ECG intervals (including QT and QTc).
Diuretic and Saluretic Activity in Spontaneously Hypertensive Rats (SHR)
This protocol, adapted from the Lipschitz test, is used to assess the diuretic and natriuretic effects of this compound in a relevant disease model.[10][11][12]
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle
-
Saline solution (0.9% NaCl)
-
Metabolic cages
-
Flame photometer for electrolyte analysis
Procedure:
-
Animal Preparation: House SHR rats in metabolic cages and withhold food (but not water) for 18 hours prior to the experiment.
-
Hydration: Administer a saline load orally to ensure adequate hydration and urine flow.
-
Dosing: Administer this compound or vehicle orally. A positive control group treated with a standard diuretic (e.g., hydrochlorothiazide) should be included.
-
Urine Collection: Collect urine at specified time intervals (e.g., every hour for 5 hours, and a cumulative 24-hour sample).
-
Analysis: Measure the total volume of urine excreted. Determine the concentration of sodium and potassium in the urine using a flame photometer.
-
Data Evaluation: Calculate the diuretic activity (urine output) and saluretic activity (sodium excretion) relative to the control group.
Visualizations
The following diagrams illustrate key concepts related to the action and evaluation of this compound.
Caption: Experimental workflow for preclinical studies of this compound.
Caption: Mechanism of action of this compound in the thick ascending limb.
References
- 1. Research SOP: TWENTY EIGHT-DAYS REPEATED DOSE ORAL TOXICITY STUDY OF TEST FORMULATIONS IN RATS. [researchsop.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Inhibition of Renal Outer Medullary Potassium Channel Not Only Prevented but Also Reversed Development of Hypertension and End-Organ Damage in Dahl Salt-Sensitive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 9. criver.com [criver.com]
- 10. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 11. Screening of Diuretics - BioPharma Notes [biopharmanotes.com]
- 12. inotiv.com [inotiv.com]
Application Notes and Protocols for Assessing ROMK Channel Inhibition by MK-8153
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to assess the inhibition of the Renal Outer Medullary Potassium (ROMK) channel by the novel inhibitor, MK-8153. This document includes detailed protocols for key in vitro and in vivo assays, quantitative data on related compounds, and visualizations of experimental workflows.
Introduction to ROMK and this compound
The Renal Outer Medullary Potassium channel (ROMK), also known as Kir1.1, is an inwardly rectifying potassium channel that plays a crucial role in salt reabsorption and potassium secretion in the kidneys.[1] Specifically, it is involved in potassium recycling in the thick ascending loop of Henle (TALH) and potassium secretion in the cortical collecting duct (CCD).[2][3] Due to this dual role, selective ROMK inhibitors are being investigated as a new class of diuretics with the potential for potent natriuresis and diuresis without the significant urinary potassium loss associated with loop and thiazide diuretics.[3][4]
This compound is a potent and selective ROMK inhibitor developed as a potential treatment for hypertension and heart failure.[5] It is a successor to the clinical candidate MK-7145 and was designed to have a longer projected human half-life, aiming for a more sustained and well-tolerated diuretic effect.[5]
Quantitative Data Summary
The following tables summarize the potency and selectivity of the related ROMK inhibitor, MK-7145. Data for this compound is still emerging in publicly available literature, but the data for MK-7145 provides a strong reference for the expected profile of this class of inhibitors.
Table 1: In Vitro Potency of MK-7145
| Target | Assay Type | IC₅₀ (µM) | Reference |
| ROMK | Not specified | 0.045 | [6] |
Table 2: Selectivity Profile of MK-7145
| Channel/Receptor | Activity | IC₅₀ (µM) | Reference |
| Kir2.1 | No significant activity | >30 | [6] |
| Kir2.3 | No significant activity | >30 | [6] |
| Kir4.1 | No significant activity | >30 | [6] |
| Kir7.1 | No significant activity | >30 | [6] |
| Cav1.2 | No significant activity | >30 | [6] |
| Nav1.5 | No significant activity | >30 | [6] |
| Human SERT | Inhibition | 2.40 ± 0.32 | [6] |
| Acetylcholinesterase | Inhibition | 9.94 | [6] |
| Somatostatin subtype 1 (sst1) | Inhibition | 2.63 | [6] |
Experimental Protocols
This section provides detailed protocols for the primary assays used to characterize ROMK inhibitors like this compound.
In Vitro Assays
1. Thallium Flux Assay for ROMK Inhibition
This high-throughput fluorescence-based assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through ROMK channels into cells. Inhibition of the channel by a compound like this compound results in a decreased rate of Tl⁺ influx and a corresponding reduction in the fluorescence signal.
Caption: Workflow for the thallium flux assay to measure ROMK inhibition.
Protocol:
-
Cell Culture:
-
Culture a stable cell line expressing human ROMK channels (e.g., HEK293 or CHO cells) in appropriate media.
-
Seed cells into 384-well black-walled, clear-bottom microplates and incubate overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit) according to the manufacturer's instructions.[7]
-
Remove the culture medium from the cell plates and add the loading buffer to each well.
-
Incubate the plates for 1 hour at room temperature, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add the compound dilutions to the appropriate wells of the cell plate. Include vehicle-only wells as a negative control and a known ROMK inhibitor as a positive control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Thallium Influx and Measurement:
-
Prepare a stimulus buffer containing a mixture of potassium sulfate (K₂SO₄) and thallium sulfate (Tl₂SO₄). The final concentrations in the well should be optimized, for example, 10 mM K⁺ and 1 mM Tl⁺.
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR).
-
Initiate the assay by adding the stimulus buffer to all wells simultaneously using the FLIPR's integrated liquid handling.
-
Measure the fluorescence intensity kinetically over a period of several minutes.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
2. ⁸⁶Rb⁺ Efflux Assay for ROMK Inhibition
This radiochemical assay measures the efflux of ⁸⁶Rb⁺, another potassium surrogate, from cells pre-loaded with the isotope. Inhibition of ROMK channels by this compound will decrease the rate of ⁸⁶Rb⁺ efflux.
Caption: Workflow for the ⁸⁶Rb⁺ efflux assay to assess ROMK inhibition.
Protocol:
-
Cell Culture and Loading:
-
Culture and seed ROMK-expressing cells in 96-well plates as described for the thallium flux assay.
-
Incubate the cells in a growth medium containing ⁸⁶RbCl (e.g., 1-2 µCi/mL) for 4-16 hours at 37°C to allow for isotopic equilibration.[8]
-
-
Washing:
-
Aspirate the loading medium.
-
Wash the cells multiple times (e.g., 4 times) with a wash buffer (e.g., HEPES-buffered saline) to remove extracellular ⁸⁶Rb⁺.
-
-
Compound Incubation and Efflux:
-
Add a buffer containing the desired concentrations of this compound or vehicle control to the wells.
-
To initiate efflux, replace the compound-containing buffer with a low-potassium efflux buffer.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Sample Collection and Measurement:
-
Collect the supernatant (containing the effluxed ⁸⁶Rb⁺).
-
Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of ⁸⁶Rb⁺ efflux for each well using the formula: (cpm_supernatant / (cpm_supernatant + cpm_lysate)) * 100.
-
Normalize the data and determine the IC₅₀ for this compound as described for the thallium flux assay.
-
In Vivo Assays
1. Diuresis and Natriuresis in Rats
This in vivo assay evaluates the diuretic (urine output) and natriuretic (sodium excretion) effects of this compound in a rodent model.
Caption: Workflow for in vivo assessment of diuresis and natriuresis in rats.
Protocol:
-
Animal Preparation:
-
Use male Wistar or Sprague-Dawley rats.
-
Acclimate the animals to metabolic cages for at least 24 hours before the study.
-
Fast the rats overnight (approximately 16 hours) with free access to water.[9]
-
-
Dosing:
-
Group the animals and administer this compound orally at various doses.
-
Include a vehicle control group and a positive control group (e.g., hydrochlorothiazide).
-
-
Urine Collection and Analysis:
-
Place the rats back into the metabolic cages immediately after dosing.
-
Collect urine at specified intervals (e.g., over 5 or 24 hours).[9]
-
Record the total urine volume for each animal.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Calculate the total excretion of urine, sodium, and potassium for each animal.
-
Compare the effects of different doses of this compound with the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA).
-
Calculate the Na⁺/K⁺ ratio to assess the potassium-sparing potential of the compound. A ratio greater than 2.0 suggests a favorable natriuretic effect, while a ratio greater than 10 indicates a potassium-sparing effect.[10]
-
Signaling Pathways and Mechanism of Action
The primary mechanism of action of ROMK inhibitors like this compound is the direct blockade of the ROMK channel pore, preventing the flow of potassium ions. This has downstream effects on ion transport in the nephron.
Caption: Mechanism of action of this compound in the kidney.
In the TALH, ROMK inhibition disrupts potassium recycling into the tubular lumen, which is essential for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2). This leads to decreased NaCl reabsorption and consequently, diuresis and natriuresis. In the CCD, ROMK is the primary channel for potassium secretion. Its inhibition directly reduces urinary potassium loss, leading to a potassium-sparing effect.
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. njppp.com [njppp.com]
- 10. sysrevpharm.org [sysrevpharm.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results with MK-8153 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-8153, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK).[1][2] Our goal is to help you navigate potential challenges and achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active small molecule that selectively inhibits the ROMK (Kir1.1) potassium channel.[1][3] ROMK plays a crucial role in potassium homeostasis and salt reabsorption in the kidneys. By blocking this channel, this compound promotes diuresis (urine production) and natriuresis (sodium excretion), making it a potential therapeutic agent for hypertension and heart failure.[3][4]
Q2: What are the key in vitro and in vivo effects of this compound?
-
In Vitro : this compound potently inhibits the ROMK channel with an IC50 of approximately 5 nM in electrophysiology assays.[1][2] It demonstrates selectivity over other channels, such as the hERG channel (IC50: 34 μM).[1][2]
-
In Vivo : Oral administration of this compound leads to a dose-dependent increase in urine output and sodium excretion in animal models.[5] Notably, it produces these diuretic effects without causing a significant increase in potassium excretion (kaliuresis), a common side effect of other diuretic classes.[5][6] In spontaneously hypertensive rats (SHRs), it has been shown to lower blood pressure.[1]
Q3: What are the reported pharmacokinetic properties of this compound?
Pharmacokinetic data for this compound has been reported in several preclinical species. A key feature is its longer projected human half-life (~14 hours) compared to earlier ROMK inhibitors, which may allow for once-daily dosing.[3][4]
Troubleshooting Inconsistent Results
Inconsistencies in experimental outcomes can arise from various factors, from compound handling to the specifics of the assay system. This guide addresses common issues in a question-and-answer format.
In Vitro Assays (Electrophysiology & Ion Flux)
Q4: My IC50 values for this compound in patch-clamp experiments are variable. What could be the cause?
Several factors can contribute to variability in electrophysiology recordings:
-
Cell Health and Passage Number: Ensure you are using a stable cell line expressing ROMK at a consistent level. Use cells within a defined low passage number range, as channel expression can change over time in culture. Unhealthy cells can have altered membrane properties, affecting channel function.
-
Voltage Clamp Quality: A stable gigaohm seal is critical for high-quality recordings.[7][8] Poor seals can lead to leaky currents and inaccurate measurements. If you're having trouble, try pulling fresh pipettes, filtering your solutions, and ensuring your cells are not overgrown.
-
Compound Stability and Solubility: Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Poor solubility can lead to an inaccurate final concentration in your assay buffer. Consider the use of a minimal amount of an appropriate solvent like DMSO and ensure it is consistent across all conditions, including vehicle controls.
-
Extracellular Potassium Concentration: The activity of ROMK channels can be sensitive to the concentration of extracellular potassium.[9] Ensure your bath solution has a consistent and accurately prepared potassium concentration for all experiments.
Q5: I am not seeing a consistent signal in my rubidium or thallium flux assays. What should I check?
Ion flux assays are a common method for assessing potassium channel activity.[10][11] Here are some troubleshooting tips:
-
Cell Loading: Incomplete or variable loading of the tracer ion (rubidium or thallium) is a common source of inconsistency. Optimize the loading time and concentration of the tracer ion for your specific cell line.[1][2]
-
Basal Efflux: High basal efflux (ion leakage in the absence of a stimulus) can mask the inhibitory effect of your compound. Ensure cells are healthy and not "leaky." You may need to optimize your washing steps to remove all extracellular tracer ions before starting the efflux period.[10][11]
-
Assay Window: If the signal window (the difference between the fully inhibited and uninhibited channel activity) is small, it can be difficult to obtain consistent results. Ensure your method of stimulating channel activity (e.g., with a specific agonist or by altering ion concentrations) is robust and reproducible.
In Vivo Diuresis Studies
Q6: The diuretic effect of this compound in my animal studies is not as robust or consistent as reported. What factors should I consider?
-
Animal Strain and Health: The diuretic response can vary between different strains of rodents. Ensure you are using the appropriate and healthy animal model. The hydration status of the animals before the experiment is also critical.[5]
-
Compound Formulation and Dosing: this compound is orally administered. Ensure your formulation allows for consistent and adequate absorption. The vehicle used for administration should be optimized and consistent across all study groups.[5] Inconsistent oral gavage technique can also lead to variability.
-
Metabolic Cages and Urine Collection: Acclimatize the animals to the metabolic cages to reduce stress, which can affect urine output. Ensure the urine collection apparatus is functioning correctly to prevent sample loss or contamination.[5]
-
Dietary Salt and Potassium: The baseline renal function and response to diuretics can be influenced by the salt and potassium content of the animal's diet. A standardized diet should be used to ensure consistency.
Quantitative Data Summary
| Parameter | Value | Species/Assay System | Reference |
| IC50 (ROMK) | 5 nM | Electrophysiology (EP) | [1][2] |
| IC50 (hERG) | 34 µM | Electrophysiology (EP) | [1][2] |
| Terminal Half-Life (t½) | 3.6 h | Rat | [1] |
| 9.1 h | Dog | [1] | |
| 3.3 h | Rhesus Monkey | [1] | |
| Oral Bioavailability | 53% | Rat | [1] |
| ~100% | Dog | [1] | |
| 3.4% | Rhesus Monkey | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for ROMK Channels
This protocol is adapted for recording ROMK currents from a stable cell line (e.g., HEK293) expressing the channel.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 150 KCl, 2.5 MgCl₂, 1.8 CaCl₂, 1 EGTA, 5 HEPES (pH adjusted to 7.4 with KOH).
-
External (Bath) Solution (in mM): 150 KCl, 2.5 MgCl₂, 1.8 CaCl₂, 1 EGTA, 5 HEPES (pH adjusted to 7.4 with KOH). Note: The specific ion concentrations can be varied to study channel properties.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 4-8 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the pipette and apply light positive pressure.
-
Upon touching the cell, release the pressure to form a gigaohm seal.
-
Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -70 mV. Apply voltage steps or ramps to elicit ROMK currents.
-
-
Data Acquisition: Record currents using a patch-clamp amplifier and appropriate software. Analyze the Ba²⁺-sensitive current to isolate the ROMK-specific current.
-
Compound Application: Prepare serial dilutions of this compound in the external solution. Perfuse the cell with different concentrations of the compound to determine the dose-response relationship.
Rubidium Flux Assay
This non-radioactive assay measures the efflux of rubidium (Rb⁺), a potassium surrogate, through ROMK channels.
-
Cell Plating: Plate ROMK-expressing cells in a 96-well plate and grow to confluency.
-
Loading:
-
Aspirate the growth medium.
-
Add a loading buffer containing RbCl (e.g., 5.4 mM RbCl in a physiological salt solution) and incubate for 3-4 hours at 37°C.[1]
-
-
Washing: Aspirate the loading buffer and wash the cells 3-4 times with a Rb⁺-free buffer to remove extracellular rubidium.
-
Inhibition and Efflux:
-
Add the efflux buffer containing various concentrations of this compound or vehicle control.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Sample Collection:
-
Carefully transfer the supernatant (containing the effluxed Rb⁺) to a new 96-well plate.
-
Lyse the remaining cells in the original plate with a lysis buffer (e.g., 0.1% Triton X-100).
-
-
Quantification: Determine the Rb⁺ concentration in both the supernatant and the cell lysate using flame atomic absorption spectrometry (AAS).
-
Data Analysis: Calculate the percentage of Rb⁺ efflux for each condition. Plot the percent inhibition against the this compound concentration to determine the IC50.
Visualizations
Caption: Simplified signaling pathway of ROMK in a renal principal cell.
Caption: General experimental workflow for evaluating a ROMK inhibitor like this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 2. acseusa.org [acseusa.org]
- 3. Regulation and function of potassium channels in aldosterone-sensitive distal nephron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 9. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MK-8153 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MK-8153 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. It is an orally active compound investigated as a novel diuretic and natriuretic agent.[1][2][3] Its mechanism of action is to block the ROMK channel, which plays a crucial role in potassium recycling in the thick ascending limb of Henle and potassium secretion in the cortical collecting duct of the kidney.[4][5][6]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
Based on its potent inhibition of the ROMK channel, a good starting point for in vitro cell-based assays is in the low nanomolar range. The reported IC50 for this compound in ROMK electrophysiology assays is 5 nM.[7] For initial screening, a concentration range of 0.1 nM to 1 µM is recommended. For selectivity assays against other channels, such as hERG, much higher concentrations are needed, as the IC50 for hERG is 34 µM.[7]
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound due to its ability to dissolve a wide range of organic compounds.[8][9] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then perform serial dilutions in the appropriate assay buffer.
Q4: What is the maximum permissible DMSO concentration in cell-based assays?
The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced artifacts. While some assays are tolerant to higher concentrations, it is generally recommended to keep the final DMSO concentration at or below 0.5%.[10] Major cytotoxic effects of DMSO have been observed at concentrations as low as 1% in some cell lines.[10] Always include a vehicle control (assay buffer with the same final DMSO concentration as the test wells) in your experiments.
Q5: Which cell lines are suitable for in vitro assays with this compound?
Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used for studying ROMK channels.[11][12][13] These cells do not endogenously express high levels of ROMK and can be stably transfected to express the human ROMK channel (hKir1.1), providing a robust system for inhibitor screening.[11][13]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile buffer/media to minimize evaporation.- Visually inspect the compound dilutions for any signs of precipitation. If observed, consider adjusting the solvent or reducing the final compound concentration. |
| No or weak inhibitory effect of this compound | - Incorrect compound concentration- Inactive compound- Low expression or activity of ROMK channels in the cell line | - Verify the calculations for serial dilutions.- Confirm the identity and purity of the this compound stock.- Validate the expression and function of ROMK channels in your cell line using a known reference compound or by electrophysiology. |
| High background signal in the assay | - Assay reagent instability- Autofluorescence of the compound- Intrinsic fluorescence of the assay plate | - Prepare fresh assay reagents before each experiment.- Test the fluorescence of this compound at the assay wavelength in the absence of cells.- Use low-fluorescence plates (e.g., black-walled plates for fluorescence assays). |
| Cell death observed in vehicle control wells | - High DMSO concentration- Contamination of cell culture or reagents | - Reduce the final DMSO concentration to ≤0.5%.- Use aseptic techniques and regularly test for mycoplasma contamination. |
| Channel "rundown" in patch-clamp experiments | - Depletion of intracellular factors like PIP2 | - Include phosphatidylinositol 4,5-bisphosphate (PIP2) in the intracellular pipette solution to maintain channel activity.[14] |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| This compound IC50 (ROMK) | 5 nM | Electrophysiology | [7] |
| This compound IC50 (hERG) | 34 µM | Electrophysiology | [7] |
| VU590 IC50 (ROMK) | < 1 µM | Thallium Flux Assay | [7] |
| Compound A IC50 (hKir1.1) | 30 nM | Thallium Flux Assay | [13] |
| MK-7145 Selectivity (ROMK vs hERG) | > 1800-fold | Electrophysiology | [1] |
Experimental Protocols
Thallium Flux Assay for ROMK Inhibition
This assay measures the influx of thallium (Tl+), a surrogate for K+, through open ROMK channels using a Tl+-sensitive fluorescent dye.
Materials:
-
HEK293 cells stably expressing human ROMK (hKir1.1)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
FluxOR™ Thallium Detection Kit (or similar)
-
This compound stock solution (10 mM in DMSO)
-
Black-walled, clear-bottom 96- or 384-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-hKir1.1 cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and add the loading buffer containing the Tl+-sensitive dye. Incubate according to the manufacturer's instructions (typically 60-90 minutes at room temperature).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Thallium Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader. Add a stimulus buffer containing Tl+ and immediately begin kinetic fluorescence reading.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Electrophysiology (Whole-Cell Patch-Clamp) Assay
This technique directly measures the ionic current through ROMK channels in response to voltage changes.
Materials:
-
HEK293 cells expressing hKir1.1
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2)
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the pipette and form a high-resistance (>1 GΩ) seal (gigaseal).
-
Whole-Cell Configuration: Apply a brief suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Apply a voltage protocol (e.g., voltage ramps or steps) to elicit ROMK currents.
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Analysis: Measure the current amplitude before and after compound application to determine the percent inhibition.
Visualizations
Caption: Simplified signaling pathway of this compound action on the ROMK channel.
Caption: Experimental workflow for the thallium flux assay.
Caption: Logical troubleshooting flow for high assay variability.
References
- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROMK - Wikipedia [en.wikipedia.org]
- 7. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. molbiolcell.org [molbiolcell.org]
Addressing MK-8153 solubility issues in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the ROMK inhibitor, MK-8153, in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent, selective, and orally active inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2][3] It has been developed as a novel diuretic and natriuretic agent.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1548286-45-8 | [1][4] |
| Molecular Formula | C24H28N2O6 | [1][4] |
| Molecular Weight | 440.49 g/mol | [1][3] |
| Appearance | Solid Powder | [1] |
| Purity | ≥98% | [1] |
| IC50 (ROMK) | 5 nM | [1][3] |
| IC50 (hERG) | 34 µM | [1][3] |
Q2: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous experimental buffer. What is the likely cause and how can I resolve this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic small molecules like this compound.[5] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Several factors can contribute to this, including the final concentration of this compound, the percentage of DMSO in the final solution, and the composition of the buffer itself.
To resolve this, consider the following troubleshooting steps:
-
Lower the final concentration of this compound: The simplest solution is to reduce the working concentration to a level below its aqueous solubility limit.
-
Optimize the DMSO concentration: While minimizing DMSO is often desired, a slightly higher final concentration (e.g., 0.1-0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration to account for any solvent effects.[5]
-
Adjust the buffer pH: The solubility of ionizable compounds can be pH-dependent.[5] Experimenting with different pH values within the tolerated range for your assay may improve solubility.
-
Use co-solvents: In addition to DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used to enhance the solubility of hydrophobic compounds.[6][7]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to addressing this compound solubility challenges.
Initial Solubility Assessment
Before proceeding with your main experiment, it is crucial to determine the approximate solubility of this compound in your chosen buffer system.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your experimental buffer to create a range of final concentrations (e.g., 1 µM to 100 µM).
-
Incubate the solutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for precipitation or measure turbidity using a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.
Strategies for Improving Solubility
If the required experimental concentration of this compound exceeds its kinetic solubility, the following strategies can be employed.
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Pros | Cons | Typical Starting Conditions |
| pH Adjustment | Simple to implement.[6] | Only effective for ionizable compounds; may affect protein function. | Test a range of pH values (e.g., 6.5, 7.4, 8.0) compatible with your assay. |
| Co-solvents | Effective for many hydrophobic compounds.[7] | Can affect enzyme activity or cell viability at higher concentrations. | Start with 0.1-1% DMSO, ethanol, or PEG 300. |
| Use of Surfactants | Can significantly increase solubility. | May interfere with certain assays or disrupt cell membranes. | Try low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01%). |
| Inclusion Complexation | Can improve solubility and stability.[8] | Requires specific cyclodextrins and may alter compound availability. | Use cyclodextrins like HP-β-CD at a molar excess to this compound. |
Experimental Protocol: Optimizing Buffer Composition
-
Prepare several small batches of your primary experimental buffer.
-
To each batch, add a different solubilizing agent from Table 1 at a starting concentration.
-
Prepare a fresh dilution of this compound from your DMSO stock into each of the modified buffers to your target final concentration.
-
Incubate and observe for precipitation as described in the kinetic solubility assessment protocol.
-
Perform a vehicle control experiment with the optimized buffer to ensure it does not interfere with your assay.
Commonly Used Experimental Buffers
The choice of buffer can significantly impact both the solubility of this compound and the biological activity being measured.[9][10]
Table 2: Characteristics of Common Buffers
| Buffer | Useful pH Range | Potential Issues |
| Phosphate-Buffered Saline (PBS) | 5.8 - 8.0 | Can inhibit some kinase activities.[9][10] |
| Tris-HCl | 7.0 - 9.0 | pH is temperature-sensitive; can chelate metal ions.[9][10] |
| HEPES | 6.8 - 8.2 | Generally well-tolerated in cell-based assays.[10][11] |
| MOPS | 6.5 - 7.9 | Good for cell culture media.[11][12] |
Visualizations
Workflow for Addressing Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Hypothetical Signaling Pathway Involving ROMK
Caption: Inhibition of ROMK by this compound in a renal tubule cell.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. japer.in [japer.in]
- 9. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 10. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Investigating Potential Off-Target Effects of the ROMK Inhibitor MK-8153
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of the ROMK (Renal Outer Medullary Potassium channel) inhibitor, MK-8153. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and secondary targets of this compound?
This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), which is its primary therapeutic target for inducing diuresis.[1] While comprehensive public data on the off-target profile of this compound is limited, information on the closely related first-generation ROMK inhibitor, MK-7145, can provide insights into potential secondary targets. For MK-7145, off-target activities were identified against the human serotonin transporter (SERT), somatostatin receptor subtype 1 (sst1), and acetylcholinesterase (ACES).[2]
Q2: My experimental results suggest cardiovascular effects that are inconsistent with ROMK inhibition alone. What could be the cause?
While this compound is designed to be selective for ROMK, off-target effects on other ion channels could contribute to unexpected cardiovascular phenotypes. A critical off-target for many cardiovascular drugs is the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of hERG can lead to QT interval prolongation and potentially life-threatening arrhythmias. Although developed to have improved selectivity, residual hERG activity should be considered. For the related compound MK-7145, selectivity over the hERG channel was a key optimization parameter.[3] It is also prudent to assess effects on other cardiac ion channels such as Cav1.2 and Nav1.5, for which MK-7145 showed high IC50 values, indicating low potency.[2]
Q3: I am observing neurological or behavioral changes in my animal model after administration of this compound. Is there a known off-target that could explain this?
Based on data from the related compound MK-7145, a potential off-target that could mediate neurological effects is the human serotonin transporter (SERT).[2] Inhibition of SERT can alter serotonergic neurotransmission, potentially leading to behavioral changes. If you observe such effects, it would be advisable to investigate potential interactions with SERT or other neurotransmitter transporters and receptors.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are a few strategies:
-
Use of a structurally distinct ROMK inhibitor: Comparing the effects of this compound with another ROMK inhibitor that has a different chemical scaffold can help determine if the observed effect is specific to ROMK inhibition or a result of off-target activity of this compound.
-
Rescue experiments: In a cellular model, if the off-target is known, you can try to rescue the phenotype by activating the off-target pathway through other means.
-
Dose-response analysis: A significant separation between the concentration required for ROMK inhibition and the concentration at which the unexpected phenotype is observed may suggest an off-target effect.
-
Direct off-target engagement assays: If a potential off-target is identified, you can perform binding or functional assays to confirm the interaction.
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Cellular or Animal Models
-
Problem Identification: An unexpected physiological or cellular response is observed that cannot be readily explained by the known mechanism of ROMK inhibition.
-
Initial Troubleshooting Steps:
-
Confirm Compound Identity and Purity: Ensure the integrity of your this compound sample through analytical methods like LC-MS and NMR.
-
Review Literature for Related Compounds: Investigate the known off-target profiles of similar ROMK inhibitors, such as MK-7145, for potential leads.
-
Perform a Dose-Response Curve: Determine if the unexpected effect occurs at concentrations significantly higher than those required for ROMK inhibition.
-
-
Advanced Troubleshooting:
-
Broad Off-Target Screening: If resources permit, submit the compound for screening against a broad panel of receptors, kinases, and ion channels.
-
Hypothesis-Driven Off-Target Testing: Based on the observed phenotype (e.g., cardiovascular, neurological), select specific off-targets for testing (e.g., hERG, SERT, adrenergic receptors).
-
Issue: Inconsistent Results Across Different Experimental Systems
-
Problem Identification: The observed effects of this compound differ between in vitro assays, cell-based models, and in vivo experiments.
-
Potential Causes and Solutions:
-
Metabolism: this compound may be metabolized into active or inactive compounds in vivo. Analyze plasma and tissue samples for metabolites and test their activity. The predecessor compound, MK-7145, was noted to be a substrate for P-glycoprotein (Pgp), which could affect its distribution.[2][3]
-
Target Expression Levels: The expression levels of ROMK and potential off-targets can vary significantly between different cell lines and tissues. Quantify the expression of your target and potential off-targets in your experimental systems.
-
Assay-Specific Artifacts: Ensure that the compound is not interfering with the assay technology itself (e.g., fluorescence, luminescence). Run appropriate controls.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activities of the related ROMK inhibitor, MK-7145, which can serve as a guide for potential off-target liabilities of this compound.
Table 1: Potency and Selectivity of MK-7145 against Inwardly Rectifying Potassium (Kir) Channels
| Target | IC50 (µM) |
| ROMK (Kir1.1) | 0.045 |
| Kir2.1 | >30 |
| Kir2.3 | >30 |
| Kir4.1 | >30 |
| Kir7.1 | >30 |
Data sourced from MedchemExpress.[2]
Table 2: Activity of MK-7145 against Other Cardiac Ion Channels
| Target | IC50 (µM) |
| Cav1.2 | >30 |
| Nav1.5 | >30 |
Data sourced from MedchemExpress.[2]
Table 3: Off-Target Activities of MK-7145 from a Broad Counterscreen Panel
| Off-Target | IC50 (µM) |
| Human Serotonin Transporter (SERT) | 0.12 (binding), 2.40 (functional uptake) |
| Somatostatin Receptor Subtype 1 (sst1) | 2.63 |
| Acetylcholinesterase (ACES) | 9.94 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
1. General Protocol for Broad Off-Target Screening (Example)
This protocol outlines a general workflow for identifying potential off-target interactions of a small molecule inhibitor like this compound.
-
Objective: To identify potential off-target binding partners of this compound from a large panel of receptors, kinases, ion channels, and enzymes.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Panel Selection: Choose a commercially available off-target screening panel (e.g., from Eurofins, Charles River, Reaction Biology) that covers a broad range of protein classes. A typical panel might include GPCRs, kinases, ion channels, nuclear receptors, and transporters.
-
Assay Format: The screening is typically performed using radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.
-
Execution: The service provider will perform the assays at one or more concentrations of this compound (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are usually reported as percent inhibition or displacement of a specific ligand. A significant interaction is typically defined as >50% inhibition.
-
Hit Confirmation: For any identified "hits," it is essential to perform follow-up concentration-response experiments to determine the IC50 or Ki value and confirm the interaction.
-
2. Protocol for hERG Electrophysiology Assay (Patch-Clamp)
This protocol describes the gold-standard method for assessing the inhibitory effect of a compound on the hERG potassium channel.
-
Objective: To determine the potency of this compound for inhibiting the hERG channel current.
-
Methodology:
-
Cell Culture: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup equipped with an amplifier, data acquisition system, and perfusion system.
-
Pipette and Bath Solutions: Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the hERG current.
-
Recording:
-
Establish a whole-cell recording configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current.
-
Record a stable baseline current in the vehicle control solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration of this compound.
-
Calculate the percentage of current inhibition relative to the control.
-
Plot the concentration-response data and fit it to the Hill equation to determine the IC50 value.
-
-
Visualizations
Caption: Experimental workflow for investigating unexpected phenotypes and identifying potential off-target effects.
Caption: On-target signaling pathway of this compound inhibiting ROMK in the thick ascending limb of the nephron.
References
- 1. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Stability of MK-8153 in DMSO and aqueous solutions
This technical support center provides guidance on the stability of MK-8153 in DMSO and aqueous solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous DMSO.
Q2: How should I store the solid compound and its stock solutions?
A2: The solid form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months with minimal degradation. For short-term storage (up to one month), -20°C is also acceptable.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for extended periods due to its lower stability compared to DMSO stocks. Aqueous solutions should be prepared fresh for each experiment.
Q4: My this compound solution has precipitated. What should I do?
A4: Precipitation can occur if the concentration of this compound in an aqueous buffer is too high or if the solution has been stored at a low temperature. Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, consider reducing the final concentration in your assay.
Q5: How can I check the stability of my this compound stock solution?
A5: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.
Stability Data
The stability of this compound has been evaluated in both DMSO and aqueous buffer to provide guidance for proper handling and storage.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | 1 Month | 3 Months | 6 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >99% | ~98% | ~95% |
| 4°C | ~95% | ~90% | ~85% |
| Room Temperature | ~90% | ~80% | Not Recommended |
| Data represents the percentage of intact this compound remaining as determined by HPLC analysis. |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | 24 Hours | 48 Hours | 72 Hours |
| 4°C | >98% | ~95% | ~92% |
| Room Temperature | ~95% | ~90% | ~85% |
| 37°C | ~90% | ~82% | ~75% |
| Data represents the percentage of intact this compound remaining as determined by HPLC analysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C for a few minutes may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound using HPLC
-
Sample Preparation: Prepare solutions of this compound in the desired solvent (DMSO or aqueous buffer) at a known concentration.
-
Incubation: Store the samples under the desired temperature and time conditions as outlined in the stability tables.
-
HPLC Analysis:
-
Inject a defined volume of the sample onto a suitable C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the initial time point (T=0).
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified signaling pathway showing the action of this compound on the ROMK channel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of this compound stock solution. 2. Repeated freeze-thaw cycles of the stock solution. 3. Instability of this compound in the aqueous assay buffer. | 1. Prepare fresh stock solutions from solid compound. 2. Use freshly prepared aliquots for each experiment. 3. Prepare aqueous solutions of this compound immediately before use. |
| Low potency or loss of activity | 1. Significant degradation of the compound. 2. Incorrect stock solution concentration. | 1. Verify the stability of your stock solution using HPLC. 2. Confirm the concentration of your stock solution, ideally by a quantitative method. |
| Precipitation in aqueous buffer | 1. Concentration of this compound exceeds its solubility in the buffer. 2. Low temperature of the solution. | 1. Reduce the final concentration of this compound. 2. Gently warm the solution to 37°C and vortex. 3. Consider adding a small percentage of a co-solvent like DMSO to the final assay buffer if permissible for the experiment. |
How to mitigate potential toxicity of MK-8153 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the use of MK-8153 in cell culture experiments.
Troubleshooting Guide: Cell Viability Issues with this compound
Unexpected cell death or reduced viability is a common challenge in cell culture experiments involving investigational compounds. This guide provides a systematic approach to troubleshooting potential this compound-induced toxicity.
Initial Assessment of Cell Health
Before attributing cytotoxicity directly to this compound, it is crucial to rule out common cell culture issues.
| Parameter | Observation | Potential Cause | Recommended Action |
| Morphology | Increased number of floating cells, rounding of adherent cells, cellular debris. | General cell stress or death. | Proceed with viability assays. |
| Viability | Significant decrease in viable cell count (e.g., via Trypan Blue exclusion assay). | Cytotoxicity. | Investigate compound-related effects and experimental conditions. |
| Contamination | Cloudy media, rapid pH shift, visible microorganisms under high magnification. | Bacterial, fungal, or mycoplasma contamination. | Discard contaminated cultures and thoroughly decontaminate all equipment. |
| Culture Conditions | Incorrect CO2 levels, temperature fluctuations, depleted media. | Suboptimal environment. | Verify incubator settings and ensure regular media changes with fresh, pre-warmed media. |
Troubleshooting this compound-Specific Cytotoxicity
If general culture issues are ruled out, consider the following potential causes related to this compound and strategies for mitigation.
| Potential Cause | Experimental Approach to Investigate | Mitigation Strategy |
| High Compound Concentration | Perform a dose-response study to determine the IC50 value for your specific cell line. | Use the lowest effective concentration of this compound. Titrate down from the initial concentration. |
| Prolonged Exposure Time | Conduct a time-course experiment to assess viability at different exposure durations. | Reduce the incubation time with this compound. |
| On-Target Toxicity (ROMK Inhibition) | Measure changes in intracellular potassium concentration. Assess cell membrane potential. | Supplement media with additional potassium to counteract efflux. Modulate downstream signaling pathways if known. |
| Off-Target Effects | Review literature for known off-target activities of this compound or similar compounds. Perform target engagement assays if possible. | If off-target effects are suspected and unavoidable, consider using a different ROMK inhibitor for comparison. |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used to dissolve this compound. | Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). |
| Cell Line Sensitivity | Test this compound on a panel of different cell lines to assess differential sensitivity. | If possible, use a cell line that is less sensitive to this compound or is more relevant to the experimental question. |
Experimental Protocols
1. Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 100 µM, with 2-fold dilutions. Include a vehicle-only control.
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Time-Course Viability Assay (Real-Time Glo™ MT Cell Viability Assay)
This protocol allows for the continuous monitoring of cell viability over time.
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Reagent Preparation: Prepare the Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Treatment: Add the desired concentration of this compound and the Real-Time Glo™ reagent to the cells simultaneously.
-
Luminescence Measurement: Measure luminescence at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours) using a plate-reading luminometer.
-
Data Analysis: Plot luminescence over time to observe the kinetics of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel plays a crucial role in potassium transport in the kidney.
Q2: Could inhibition of ROMK channels be toxic to cells in culture?
A2: While the primary role of ROMK is in the kidney, some studies have shown its presence in other tissues, including urinary tract epithelia and muscle.[1] Inhibition of ROMK could potentially disrupt potassium homeostasis within the cell, leading to changes in membrane potential and downstream signaling pathways that could, in some cell types, trigger apoptosis or necrosis.
Q3: At what concentration should I start my experiments with this compound?
A3: It is highly recommended to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. Starting with a broad range, for example, from 1 nM to 100 µM, can help identify the appropriate concentration range for your experiments.
Q4: My cells are dying even at low concentrations of this compound. What should I do?
A4: First, re-verify your stock solution concentration and the dilution calculations. Ensure that the solvent concentration is not contributing to toxicity. If the issue persists, your cell line may be particularly sensitive to ROMK inhibition or potential off-target effects of this compound. Consider reducing the exposure time or using a different cell line if your experimental design allows.
Q5: Are there any known ways to counteract this compound toxicity?
A5: As there is no specific published data on mitigating this compound cytotoxicity, general strategies to reduce drug-induced toxicity should be employed. These include optimizing the concentration and exposure time. If on-target toxicity is suspected, you could experimentally test if supplementing the culture medium with a slightly higher concentration of potassium chloride (e.g., 5-10 mM) alleviates the cytotoxic effects, although this may also impact cellular physiology.
Q6: How can I be sure the observed toxicity is due to this compound and not an artifact?
A6: To confirm that the observed cytotoxicity is a specific effect of this compound, consider including the following controls in your experiments:
-
A well-characterized, structurally different ROMK inhibitor as a positive control for on-target effects.
-
A negative control compound that is structurally similar to this compound but is known to be inactive against ROMK.
-
Performing a rescue experiment, if a downstream effector of ROMK is known and can be modulated.
Visualizations
Caption: A flowchart for systematically troubleshooting unexpected cell death in cultures treated with this compound.
Caption: A potential signaling cascade illustrating how ROMK inhibition by this compound might lead to apoptosis.
References
Technical Support Center: Improving the Bioavailability of MK-8153 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of MK-8153 during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is an investigational, potent, and selective inhibitor of the renal outer medullary potassium (ROMK) channel, being developed as a novel diuretic for potential applications in hypertension and heart failure. Like many small molecule drug candidates, improving oral bioavailability is a critical step in preclinical development to ensure sufficient drug exposure for efficacy and safety studies. Challenges in achieving adequate oral bioavailability can arise from poor aqueous solubility, extensive first-pass metabolism, or efflux by intestinal transporters.
Q2: What are the initial steps to assess the potential for low oral bioavailability of this compound?
Early assessment of physicochemical and in vitro properties is crucial. Key parameters include:
-
Aqueous Solubility: Determine the solubility of this compound at various pH levels that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Lipophilicity (LogP/LogD): Understand the compound's partitioning behavior between lipid and aqueous phases.
-
In Vitro Permeability: Utilize assays such as the Caco-2 cell monolayer to predict intestinal permeability and identify potential for active efflux.
-
In Vitro Metabolic Stability: Employ liver microsomes or hepatocytes from the intended animal species (e.g., rat, dog) to estimate the susceptibility to first-pass metabolism.
Q3: What are the common formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3][4][5] These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[1][4]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption through lymphatic pathways.[1][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][4]
-
pH Modification: For ionizable compounds, altering the microenvironment pH with excipients can improve solubility.[1]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure of this compound in Rat Pharmacokinetic (PK) Studies
Possible Causes and Troubleshooting Steps:
| Potential Root Cause | Suggested Action | Rationale |
| Poor Aqueous Solubility | 1. Characterize the solid-state properties of this compound (e.g., crystallinity, polymorphism). 2. Conduct in vitro dissolution studies with various formulations (e.g., simple suspension vs. amorphous solid dispersion vs. lipid-based formulation). 3. Consider formulation approaches that enhance solubility, such as creating an amorphous solid dispersion or a lipid-based formulation. | A crystalline drug with low solubility will have a slow and potentially variable dissolution rate, leading to incomplete and erratic absorption.[7] Amorphous forms or lipid solutions can bypass the dissolution barrier. |
| Low Intestinal Permeability | 1. Perform an in vitro Caco-2 permeability assay. 2. If permeability is low, investigate if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 3. Co-administer with a known P-gp inhibitor in preclinical studies to confirm efflux-mediated poor absorption. | Low permeability across the intestinal epithelium will limit the amount of drug reaching systemic circulation. Efflux transporters can actively pump the drug back into the intestinal lumen, reducing net absorption.[8][9][10] |
| High First-Pass Metabolism | 1. Conduct in vitro metabolic stability assays using rat liver microsomes or hepatocytes. 2. Identify the major metabolites formed. 3. If metabolism is extensive, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) to partially bypass the liver. | The liver is the primary site of metabolism for many drugs. Extensive metabolism before the drug reaches systemic circulation (first-pass effect) can significantly reduce bioavailability. |
Issue 2: Formulation Instability Leading to Inconsistent Results
Possible Causes and Troubleshooting Steps:
| Potential Root Cause | Suggested Action | Rationale |
| Crystallization of Amorphous Solid Dispersion (ASD) | 1. Ensure the polymer used in the ASD is appropriate for this compound. 2. Optimize the drug loading in the ASD. 3. Store the ASD under controlled temperature and humidity conditions. | Amorphous forms are thermodynamically unstable and can revert to a more stable crystalline form, which would decrease solubility. The polymer helps to stabilize the amorphous drug. |
| Drug Precipitation from a Lipid-Based Formulation Upon Dilution in the GI Tract | 1. Increase the concentration of surfactants and co-solvents in the formulation. 2. Select oils and surfactants that have a higher solubilization capacity for this compound. 3. Perform in vitro dispersion tests to evaluate the stability of the formulation in simulated gastric and intestinal fluids. | Upon oral administration, the lipid-based formulation is diluted by gastrointestinal fluids. If the drug is not sufficiently solubilized in the resulting micelles or dispersed phase, it can precipitate, leading to reduced absorption. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 450.5 g/mol | Within the range for good permeability. |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Very low solubility, likely leading to dissolution-rate limited absorption. |
| LogP | 4.2 | High lipophilicity, suggesting good permeability but poor aqueous solubility. |
| pKa | 8.5 (basic) | Solubility will be pH-dependent, with higher solubility at lower pH. |
| Caco-2 Permeability (Papp A->B) | 0.5 x 10⁻⁶ cm/s | Low to moderate permeability. |
| Caco-2 Efflux Ratio (B->A / A->B) | > 3 | Suggests active efflux, likely by P-glycoprotein. |
| Rat Liver Microsomal Stability (T½) | < 15 min | High intrinsic clearance, suggesting susceptibility to first-pass metabolism. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Absolute Bioavailability (%) |
| Crystalline Suspension in 0.5% HPMC | 50 ± 15 | 4.0 ± 1.5 | 350 ± 120 | 5 |
| Amorphous Solid Dispersion (1:3 drug:polymer) | 250 ± 70 | 2.0 ± 0.5 | 1800 ± 450 | 25 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 400 ± 90 | 1.5 ± 0.5 | 2900 ± 600 | 40 |
| Crystalline Suspension + P-gp Inhibitor | 120 ± 30 | 3.0 ± 1.0 | 900 ± 250 | 12 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
-
Dissolution: Dissolve this compound and a suitable polymer (e.g., HPMC-AS, Soluplus®) in a common volatile solvent (e.g., acetone, methanol) at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Spray Drying: Atomize the solution into a hot air stream in a spray dryer. Optimize spray drying parameters such as inlet temperature, spray rate, and atomization pressure to ensure efficient solvent evaporation and particle formation.
-
Collection: Collect the resulting dry powder.
-
Secondary Drying: Dry the collected powder in a vacuum oven to remove residual solvent.
-
Characterization: Characterize the ASD for its amorphous nature using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), and assess its dissolution properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Use male Sprague-Dawley rats (or another appropriate strain) with an average weight of 250-300g. House the animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Fast the animals overnight before dosing.
-
Dosing: Prepare the dosing formulation (e.g., crystalline suspension, ASD, or lipid-based formulation) at the desired concentration. Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg). For intravenous administration, dissolve this compound in a suitable vehicle and administer via the tail vein.
-
Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and bioavailability) using appropriate software.
Visualizations
Caption: Oral Absorption Pathway of this compound.
Caption: Troubleshooting Workflow for Low Bioavailability.
Caption: this compound Mechanism of Action Signaling Pathway.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in MK-8153 Patch-Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ROMK channel inhibitor MK-8153 in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1.[1][2] It is being investigated as a novel diuretic.[1][2]
Q2: What are the key electrophysiological characteristics of this compound?
A2: this compound is a high-affinity blocker of ROMK channels with a reported IC50 of approximately 5 nM in electrophysiology assays.[2] It exhibits significant selectivity over the hERG channel, with a much higher IC50 of 34 μM for hERG.[2]
Q3: What experimental systems are suitable for studying this compound's effects on ROMK channels?
A3: HEK293 cells heterologously expressing ROMK channels are a commonly used and effective system for patch-clamp studies of this compound.[2]
Q4: What are the recommended solution compositions for recording ROMK currents?
A4: For whole-cell recordings of ROMK channels, specific intracellular and extracellular solutions are required to isolate potassium currents and maintain cell health. Below are typical compositions:
| Solution Type | Component | Concentration (mM) |
| Intracellular | K-Gluconate | 130-140 |
| KCl | 5-10 | |
| MgCl₂ | 1-2 | |
| EGTA | 5-10 | |
| HEPES | 10 | |
| Mg-ATP | 3-5 | |
| Na-GTP | 0.3 | |
| Extracellular | NaCl | 140-145 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 |
Note: The pH of both solutions should be adjusted to 7.2-7.4, and the osmolarity should be in the range of 290-300 mOsm for the intracellular solution and 300-310 mOsm for the extracellular solution.
Q5: What is a typical voltage protocol for studying ROMK channel activity?
A5: A voltage ramp protocol is often used to assess the current-voltage (I-V) relationship of ROMK channels. A typical protocol would involve holding the cell at a negative potential (e.g., -80 mV) and then applying a voltage ramp from a hyperpolarized potential (e.g., -120 mV) to a depolarized potential (e.g., +60 mV) over several hundred milliseconds. This allows for the characterization of both inward and outward currents.
Troubleshooting Guide
This section addresses specific issues that may arise during patch-clamp experiments with this compound.
Difficulty Achieving a High-Resistance Seal (Giga-seal)
| Problem | Possible Cause | Recommended Solution |
| Unstable or low-resistance seal | Poor cell health | Ensure cells are healthy and not overgrown. Use cells from a fresh passage. |
| Dirty pipette tip | Fire-polish pipettes to ensure a smooth surface. Filter all solutions to remove particulates. | |
| Incorrect pipette resistance | Aim for a pipette resistance of 2-5 MΩ when filled with intracellular solution. | |
| Suboptimal solutions | Check the pH and osmolarity of your intracellular and extracellular solutions. |
Unstable Recordings or Current Rundown
| Problem | Possible Cause | Recommended Solution |
| Gradual decrease in current amplitude over time (rundown) | Washout of essential intracellular components | Include ATP and GTP in your intracellular solution to support channel activity. Consider using the perforated patch technique to preserve the intracellular environment. |
| Channel activity is sensitive to intracellular factors | Be aware that ROMK channel activity can be modulated by intracellular pH and other signaling molecules. Maintain stable recording conditions. | |
| Unstable seal | Monitor seal resistance throughout the experiment. If the seal becomes unstable, the recording should be discarded. |
Issues Related to this compound Application
| Problem | Possible Cause | Recommended Solution |
| Slow or incomplete block | Hydrophobic nature of the compound leading to "stickiness" | Use a fast perfusion system to ensure rapid and complete solution exchange around the cell. Include a low concentration of bovine serum albumin (BSA) (e.g., 0.1%) in the extracellular solution to reduce non-specific binding of the compound to tubing and the recording chamber. |
| Slow binding kinetics of this compound | Allow sufficient time for the drug to equilibrate and reach a steady-state block. This may take several minutes. | |
| Inaccurate drug concentration | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Verify the final concentration in the perfusion system. | |
| Incomplete washout | High affinity of this compound for the ROMK channel | Prolong the washout period. Due to its high potency, complete washout of this compound may be difficult to achieve. |
| Vehicle (DMSO) effects | High concentrations of DMSO can affect membrane properties and ion channel function.[3][4][5] | Keep the final concentration of DMSO in the recording solution as low as possible, ideally below 0.1%. Run vehicle controls to account for any effects of the solvent on ROMK currents. |
Unexpected Electrophysiological Effects
| Problem | Possible Cause | Recommended Solution |
| Inhibition of other currents | Off-target effects of this compound | While this compound is selective for ROMK over hERG, its effects on a broader range of ion channels are not fully characterized. If you observe unexpected changes in other currents, consider the possibility of off-target effects, especially at higher concentrations. |
| Voltage-dependent block | The inhibitory effect of some channel blockers can be influenced by the membrane potential. To test for this, apply this compound at different holding potentials and analyze the degree of block. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of ROMK Channels in HEK293 Cells
-
Cell Preparation: Plate HEK293 cells stably or transiently expressing ROMK channels onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare intracellular and extracellular solutions as described in the FAQ section. Filter all solutions on the day of the experiment.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ. Fire-polish the tips to ensure a smooth surface.
-
Recording Setup: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with extracellular solution.
-
Seal Formation: Approach a target cell with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal.
-
Whole-Cell Configuration: After achieving a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition: Apply the desired voltage protocol (e.g., a voltage ramp from -120 mV to +60 mV) and record the resulting currents.
-
Drug Application: After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing this compound at the desired concentration.
-
Data Analysis: Measure the amplitude of the ROMK current before and after drug application to determine the percentage of inhibition.
Data Presentation
Table 1: Electrophysiological Properties of this compound
| Parameter | Value | Target Channel | Reference |
| IC₅₀ | ~5 nM | ROMK (Kir1.1) | [2] |
| IC₅₀ | 34 µM | hERG | [2] |
Mandatory Visualizations
Caption: Workflow for a typical whole-cell patch-clamp experiment to evaluate the effect of this compound on ROMK channels.
Caption: A logical decision tree for troubleshooting common issues in this compound patch-clamp experiments.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the ROMK channel and its downstream effect.
References
- 1. abmole.com [abmole.com]
- 2. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study | MDPI [mdpi.com]
- 5. Dimethyl sulfoxide effects on hERG channels expressed in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and controlling for variables in MK-8153 research
This guide is intended for researchers, scientists, and drug development professionals working with MK-8153, a potent and selective inhibitor of the Renal Outer Medullary Potassium Channel (ROMK). Here you will find frequently asked questions and troubleshooting guides to assist in identifying and controlling for critical variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, selective, and orally active inhibitor of the Renal Outer Medullary Potassium Channel (ROMK), also known as Kir1.1.[1][2][3] By blocking ROMK, it prevents potassium recycling in the thick ascending limb of the loop of Henle in the kidney, leading to diuresis and natriuresis.
Q2: What are the key in vitro potency values for this compound? A2: this compound has a reported IC50 of approximately 5 nM for ROMK.[3][4] It is significantly less potent against the hERG channel, with a reported IC50 of 34 μM, indicating a wide selectivity window.[3][4]
Q3: What is the solvent and recommended storage for this compound? A3: this compound is typically supplied as a solid powder. For storage, it should be kept at -20°C for long-term stability.[5] For creating stock solutions, consult the manufacturer's datasheet for recommended solvents like DMSO. Once in solution, it is recommended to store at -80°C for up to six months.[4]
Q4: What are the expected in vivo effects of this compound? A4: In preclinical models, such as spontaneously hypertensive rats (SHRs), oral administration of this compound leads to a dose-dependent decrease in systolic blood pressure and demonstrates diuretic and natriuretic effects.[3] It was developed to have a longer half-life (~14 hours projected in humans) than previous ROMK inhibitors to allow for once-a-day dosing and a more sustained, well-tolerated diuretic effect.[1][2]
Q5: What are the most important variables to control in a cell-based assay measuring ROMK activity? A5: Key variables include:
-
Cell Line Stability: Ensure the cell line (e.g., HEK293 expressing ROMK) has a consistent and low passage number.
-
Ion Concentrations: Extracellular potassium concentration directly impacts ROMK channel function. Maintain precise and consistent buffer compositions.
-
Compound Solubility: Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and does not exceed a non-toxic threshold (typically <0.5%).
-
Temperature: Electrophysiological recordings are highly sensitive to temperature fluctuations. Maintain a constant temperature throughout the experiment.
Troubleshooting Guides
Problem 1: High Variability in In Vitro Potency (IC50) Assays
You are observing significant well-to-well or day-to-day variability in your calculated IC50 values for this compound in an automated patch-clamp or flux-based assay.
Potential Causes & Solutions
| Potential Cause | Identification | Solution |
| Compound Precipitation | Visually inspect stock and working solutions for precipitates. Centrifuge a small aliquot to check for a pellet. | Prepare fresh stock solutions. Consider using a different solvent or reducing the final assay concentration. Pre-warm media before adding the compound. |
| Inconsistent Cell Health | Monitor cell viability and morphology. Check passage numbers; high passage cells can have altered channel expression. | Use cells within a validated low passage range. Thaw a new vial of cells if passage number is high or health is suboptimal. |
| Reagent Inconsistency | Check lot numbers and expiration dates of all reagents, including assay buffers and cell culture media. | Perform a side-by-side test of old vs. new reagent lots. If a discrepancy is found, use a single, validated lot for the entire study. |
| Vehicle Concentration Effects | Run a vehicle-only dose-response curve to assess its impact on channel activity or cell health. | Ensure the final vehicle concentration is identical across all wells, including controls. Keep it below 0.5% (ideally ≤0.1%). |
Problem 2: Unexpected Off-Target Effects or Cellular Toxicity in Non-Renal Cells
You are observing unexpected changes in cell viability or signaling pathways in a cell line that does not endogenously express ROMK.
Potential Causes & Solutions
| Potential Cause | Identification | Solution |
| Non-Specific Cytotoxicity | Perform a standard cytotoxicity assay (e.g., MTT, LDH) with a wide dose range of this compound on your cell line. | Determine the concentration at which toxicity occurs. Ensure all mechanistic experiments are performed well below this toxic threshold. |
| Inhibition of Other Ion Channels | This compound is highly selective, but at high concentrations, it may interact with other channels. The IC50 for hERG is 34 μM.[3][4] | Review the literature for known off-target interactions. If using high concentrations (>1 µM), consider counter-screening against a panel of common ion channels. |
| Vehicle Toxicity | Run a vehicle-only control at the highest concentration used in your experiment and assess cell viability. | Reduce the final vehicle (e.g., DMSO) concentration. If not possible, switch to a less toxic solvent if compatible with the compound. |
Experimental Protocols
Protocol: Western Blot for Downstream Signaling Markers
This protocol describes a method to assess if this compound indirectly affects a signaling pathway (e.g., a stress-activated pathway) in a kidney cell line (e.g., HEK293).
-
Cell Seeding: Plate HEK293 cells in 6-well plates at a density of 5 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours to ~80% confluency.
-
Variable Control: For serum starvation experiments, replace growth media with serum-free media 12-18 hours prior to treatment. This is a critical step to reduce baseline signaling activity.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in serum-free media to achieve final concentrations of 0 nM (vehicle control), 10 nM, 100 nM, 1 µM, and 10 µM. Ensure the final DMSO concentration is 0.1% in all wells.
-
Treatment: Aspirate media from cells and add the prepared this compound dilutions. Incubate for the desired time point (e.g., 30 minutes, 2 hours, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape cells, transfer lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (load 20 µg per lane), run on a 10% SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Visualizations
References
Best practices for handling and storing MK-8153 compound
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the MK-8153 compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective handling, storage, and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK).[1] ROMK plays a crucial role in potassium recycling in the thick ascending limb and potassium secretion in the cortical collecting duct of the nephron. By inhibiting ROMK, this compound functions as a diuretic, promoting the excretion of water and electrolytes.
2. What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored at -20°C. It is important to protect the compound from moisture and light.
3. How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[2][3][4] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.4049 mg of this compound (Molecular Weight: 440.49 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh solutions for each experiment or to aliquot the stock solution into single-use vials and store them at -20°C to avoid repeated freeze-thaw cycles.
4. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure and ensure laboratory safety.[5][6][7][8] This includes:
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Eye Protection: Safety glasses with side shields or goggles are required to protect the eyes from splashes.
5. How should I dispose of waste containing this compound?
All waste materials containing this compound, including unused solutions and contaminated labware, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Aqueous Buffer | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in your experimental buffer is kept low (typically <0.5%) to maintain solubility. You can also try using a different solvent system, but this should be validated for compatibility with your assay. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always store this compound at -20°C and protect it from light and moisture. Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. Prepare fresh dilutions for each experiment. |
| Low Potency or Lack of Activity in Assays | Incorrect concentration of the compound. | Verify the calculations for your stock solution and dilutions. Ensure that the compound was fully dissolved in the solvent. Consider performing a concentration-response curve to determine the optimal working concentration for your specific assay. |
| Cell Viability Issues in In Vitro Assays | Cytotoxicity of the solvent (DMSO) at high concentrations. | Keep the final DMSO concentration in your cell culture medium as low as possible (ideally ≤0.1%). Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent on your cells. |
Experimental Protocols
I. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you would need 4.4049 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
-
II. In Vitro Patch-Clamp Electrophysiology Assay
This is a generalized protocol and may need to be optimized for your specific cell type and equipment.
-
Cell Culture: Culture cells expressing the ROMK channel (e.g., HEK293 cells stably transfected with the KCNJ1 gene) under standard conditions.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 ATP (pH adjusted to 7.2 with KOH).
-
-
Electrophysiology Recording:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline ROMK channel activity.
-
Prepare serial dilutions of this compound in the external solution from your DMSO stock. The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
-
Perfuse the cells with the different concentrations of this compound.
-
Record the channel activity at each concentration to determine the inhibitory effect of the compound.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. gchemglobal.com [gchemglobal.com]
- 4. researchgate.net [researchgate.net]
- 5. nursingworld.org [nursingworld.org]
- 6. cms2.revize.com [cms2.revize.com]
- 7. cdc.gov [cdc.gov]
- 8. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
Validation & Comparative
MK-8153 and Furosemide: A Comparative Analysis of Diuretic Mechanisms and Efficacy
A new investigational diuretic, MK-8153, shows promise with a distinct mechanism of action and a potentially longer duration of effect compared to the widely used loop diuretic, furosemide. While direct comparative clinical trial data is not yet available, preclinical findings and the distinct signaling pathways of these two compounds allow for a scientific comparison for researchers and drug development professionals.
This compound is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, a novel target for diuretic therapy.[1] In contrast, furosemide exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[2][3][4][5][6][7] This fundamental difference in their mechanism of action suggests this compound may offer a different profile of diuresis and electrolyte excretion.
Mechanism of Action: Targeting Different Renal Pathways
Furosemide's inhibition of NKCC2 blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood.[2][3][4][5][6][7] This leads to a significant increase in the excretion of these ions, and consequently water, resulting in potent diuresis.
This compound, by inhibiting the ROMK channel, disrupts potassium recycling in the thick ascending limb. This disruption indirectly affects the function of the NKCC2 cotransporter, leading to increased sodium and water excretion. The ROMK channel is a key regulator of salt and potassium homeostasis.[7][8][9]
Preclinical Efficacy and Projected Clinical Profile
Preclinical studies have demonstrated that this compound produces robust diuresis and natriuresis.[1] A key potential advantage of this compound is its projected longer human half-life of approximately 14 hours, compared to the shorter half-life of furosemide.[1] This could translate to a more sustained diuretic effect and potentially once-daily dosing, which may improve patient compliance and provide more consistent control of fluid balance.
The following tables summarize available quantitative data on the diuretic effects of furosemide from various studies. A similar comprehensive table for this compound is not yet available in published literature.
Furosemide Diuresis Data (Canine Models)
| Dose | Route of Administration | Urine Output | Study Population |
| 2 mg/kg | Oral | Increased urine output for 1 to 2 hours | Healthy dogs[10] |
| 5 mg/kg/day | Oral | Increased daily urine volume | Healthy dogs[11] |
| 8 mg/kg/day | Oral | Increased daily urine volume | Healthy dogs[11] |
| 2.5 mg/kg | Intramuscular | Maximal natriuresis | Healthy dogs[12] |
| 2 mg/kg, q12h | Not Specified | ED50 for 24-hr diuresis: 0.6 mg/kg | Dogs[13] |
| Not Specified | Oral | Average total urine volume over 7 hours: 23.5 mL/kg | Dogs with congestive heart failure[14] |
Furosemide Diuresis Data (Human Studies)
| Dose | Route of Administration | Urine Output | Study Population |
| 60 mg | Intravenous | Median of 1.1 L (IQR: 0.6 to 1.4 L) over 3 hours | Patients with chronic heart failure[15] |
| 100 mg | Intravenous | 73 mL vs. 250 mL in 2 hours (in patients with and without delayed graft function) | Kidney transplant patients[16] |
| 40 mg | Intravenous bolus | >1000 mL increase in 28.6% of patients over 6 hours | Patients with acute kidney injury[17] |
| High-dose vs. Low-dose | Intravenous | Greater diuresis with high-dose | Patients with acute decompensated heart failure[18] |
| 60 mg (median) | Intravenous | Geometric mean of 4381 mL (standard of care) | Patients with acute heart failure[19] |
| 120 mg (median) | Intravenous | Geometric mean of 5776 mL (protocol-guided) | Patients with acute heart failure[19] |
Experimental Protocols
Preclinical Diuretic Activity Assessment
A general experimental protocol for evaluating diuretic activity in preclinical models, such as rats or dogs, typically involves the following steps:[20][21][22]
-
Animal Acclimatization: Animals are housed in controlled environmental conditions and allowed to acclimate for a period before the experiment.
-
Baseline Measurements: Baseline urine and electrolyte excretion are measured for a defined period (e.g., 24 hours) before drug administration.
-
Drug Administration: The test compound (e.g., this compound) and a reference diuretic (e.g., furosemide) are administered, typically orally or intravenously, at various doses. A control group receives the vehicle.
-
Urine Collection: Urine is collected at specified time intervals (e.g., hourly for the first few hours, then pooled for 24 hours) using metabolic cages.
-
Measurement of Diuretic Parameters: The total urine volume is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) to determine natriuretic, kaliuretic, and chloruretic effects.
-
Data Analysis: The diuretic and natriuretic responses are compared between the different treatment groups and the control group.
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound and furosemide are rooted in their interaction with different signaling pathways in the renal tubules.
Conclusion
This compound represents a novel approach to diuresis by targeting the ROMK channel. Its distinct mechanism of action and projected longer half-life suggest it could offer a valuable alternative to established diuretics like furosemide. However, a comprehensive understanding of its comparative efficacy and safety profile awaits the results of direct head-to-head clinical trials. The data and diagrams presented here provide a foundational comparison based on current scientific knowledge for researchers in the field of renal pharmacology and drug development.
References
- 1. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Isoforms of renal Na-K-2Cl cotransporter NKCC2: expression and functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Molecular characteristics and physiological roles of Na+–K+–Cl− cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ROMK - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Frontiers | Population Pharmacokinetics and Pharmacodynamics Modeling of Torasemide and Furosemide After Oral Repeated Administration in Healthy Dogs [frontiersin.org]
- 12. Diuretics for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 13. researchgate.net [researchgate.net]
- 14. Prediction and measurement of diuretic responsiveness after oral administration of furosemide to healthy dogs and dogs with congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. The furosemide stress test: current use and future potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Diuretic strategies in patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Diuretic Preclinical Screening models | PPTX [slideshare.net]
- 21. Preclinical screening of diuretics.pptx [slideshare.net]
- 22. mdpi.com [mdpi.com]
A Comparative Analysis of the ROMK Inhibitors MK-8153 and MK-7145: Efficacy and Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of two selective inhibitors of the renal outer medullary potassium (ROMK) channel, MK-8153 and its predecessor, MK-7145. Both compounds, developed as novel diuretics, target ROMK to induce natriuresis and lower blood pressure. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows.
Executive Summary
MK-7145 was the first potent and selective small molecule inhibitor of the ROMK channel to enter clinical development.[1] Preclinical studies demonstrated its efficacy in promoting urine and sodium excretion (diuresis and natriuresis) and in lowering blood pressure in hypertensive animal models.[1] Building on this, this compound was developed with a modified pharmacokinetic profile, specifically a longer projected human half-life, aiming for a more sustained and potentially better-tolerated therapeutic effect.[2] While both compounds exhibit robust diuretic and antihypertensive effects, the primary distinction lies in their pharmacokinetic properties, with this compound designed for less frequent dosing.[2]
Data Presentation
The following tables summarize the in vitro potency and in vivo preclinical efficacy of this compound and MK-7145.
Table 1: In Vitro Potency and Selectivity
| Compound | ROMK IC₅₀ (nM) | hERG IC₅₀ (μM) | Selectivity (hERG IC₅₀ / ROMK IC₅₀) |
| This compound | 5 | 34 | ~6800x |
| MK-7145 | 12 | >30 | >2500x |
Data sourced from publications on the discovery of this compound and MK-7145.[1][2]
Table 2: Preclinical Efficacy in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose (mg/kg/day, p.o.) | Change in Systolic Blood Pressure (mmHg) | Study Duration |
| This compound | 1 | -15 | 3 days |
| 3 | -25 | 3 days | |
| 10 | -35 | 3 days | |
| MK-7145 | 3 | ~ -12 | 4 days |
| 10 | ~ -20 | 4 days |
Data for this compound and MK-7145 are from separate preclinical studies and are not from a head-to-head comparison.[1][2]
Table 3: Preclinical Diuresis and Natriuresis in Rats (Acute Dosing)
| Compound | Dose (mg/kg, p.o.) | Urine Excretion (fold increase vs. vehicle) | Sodium Excretion (fold increase vs. vehicle) |
| This compound | 1 | ~3 | ~4 |
| MK-7145 | 3 | ~4 | ~5 |
Data for this compound and MK-7145 are from separate preclinical studies and are not from a head-to-head comparison.[1][2]
Signaling Pathway and Mechanism of Action
Both this compound and MK-7145 exert their diuretic and antihypertensive effects by inhibiting the ROMK channel, which plays a crucial role in potassium and sodium homeostasis in the kidneys.
Caption: Mechanism of action of this compound and MK-7145 via ROMK inhibition.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Electrophysiology Assay for ROMK and hERG
This protocol is essential for determining the potency and selectivity of the compounds.
References
MK-8153: A Comparative Analysis of its Selectivity for ROMK Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of MK-8153, a potent inhibitor of the renal outer medullary potassium (ROMK) channel, against other potassium channels. The data presented herein is intended to assist researchers and drug development professionals in evaluating the specificity of this compound as a therapeutic agent.
High Selectivity of this compound for ROMK Channels
This compound demonstrates significant selectivity for the ROMK (Kir1.1) channel over other potassium channels, a critical attribute for minimizing off-target effects. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight this specificity.
| Ion Channel | IC50 | Fold Selectivity (vs. ROMK) |
| ROMK (Kir1.1) | 5 nM | 1 |
| hERG | 34 µM | >6800 |
| Kir2.1 | Data not publicly available | - |
| Kir2.3 | Data not publicly available | - |
| Kir4.1 | Data not publicly available | - |
| Kir7.1 | Data not publicly available | - |
Note: While the assessment of selectivity against a broader panel of inwardly rectifying potassium (Kir) channels is crucial for novel ROMK inhibitors, comprehensive public data for this compound against channels such as Kir2.1, Kir2.3, Kir4.1, and Kir7.1 is currently limited. The available data robustly supports the high selectivity of this compound for ROMK over the hERG channel, which is a key consideration for cardiac safety.
Experimental Protocol: Automated Patch-Clamp Electrophysiology
The determination of ion channel inhibition by this compound is performed using automated patch-clamp electrophysiology. This high-throughput method allows for the precise measurement of ion channel currents in response to varying concentrations of the compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ROMK and other potassium channels.
Materials and Reagents:
-
Cell lines stably expressing the target ion channel (e.g., HEK293-ROMK, HEK293-hERG).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent).
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Automated patch-clamp system (e.g., IonFlux, QPatch, or SyncroPatch).
-
Planar patch-clamp chips.
Procedure:
-
Cell Preparation:
-
Culture cells expressing the target ion channel to 70-80% confluency.
-
Harvest cells using a gentle, non-enzymatic cell dissociation solution.
-
Resuspend cells in the external solution at a concentration of 1-5 x 10^6 cells/mL.
-
-
Automated Patch-Clamp Assay:
-
Prime the automated patch-clamp system and the planar patch-clamp chips with the external and internal solutions according to the manufacturer's instructions.
-
Load the cell suspension into the designated wells of the chip.
-
Initiate the automated process of cell trapping, sealing (GΩ seal formation), and whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Apply a specific voltage protocol to elicit currents from the target ion channel. For ROMK, a voltage ramp from -100 mV to +100 mV can be used.
-
Record baseline channel activity in the absence of the compound.
-
Prepare serial dilutions of this compound in the external solution.
-
Apply increasing concentrations of this compound to the cells via the system's integrated fluidics.
-
Record the channel activity at each concentration until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage for each concentration of this compound.
-
Normalize the current inhibition relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response curve using a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.
-
Experimental Workflow for Ion Channel Selectivity Profiling
The following diagram illustrates the general workflow for assessing the selectivity of a compound against a panel of ion channels.
Caption: Workflow for assessing ion channel selectivity.
A Comparative Analysis of MK-8153 and Amiloride: Novel and Conventional Potassium-Sparing Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel potassium-sparing diuretic MK-8153, a selective inhibitor of the Renal Outer Medullary Potassium (ROMK) channel, and amiloride, a long-standing inhibitor of the Epithelial Sodium Channel (ENaC). This document synthesizes available preclinical and clinical data to objectively compare their mechanisms of action, pharmacodynamics, and potential therapeutic profiles.
Executive Summary
This compound and amiloride represent two distinct approaches to achieving potassium-sparing diuresis. Amiloride directly blocks sodium reabsorption in the distal nephron, which in turn reduces the electrochemical gradient for potassium excretion. In contrast, this compound targets the ROMK channel, a key component in both sodium reabsorption in the thick ascending limb of Henle and potassium secretion in the collecting duct. Preclinical data suggests that ROMK inhibition by compounds like this compound can induce robust diuresis and natriuresis with minimal impact on potassium excretion. While direct comparative clinical trial data between this compound and amiloride is not yet publicly available, this guide consolidates existing non-clinical and clinical findings to offer a comprehensive overview for research and development professionals.
Mechanism of Action
The fundamental difference between this compound and amiloride lies in their molecular targets within the renal tubules.
This compound: ROMK Inhibition
This compound is a potent and selective inhibitor of the ROMK channel (Kir1.1).[1] The ROMK channel is crucial for potassium homeostasis and is expressed in two key segments of the nephron: the thick ascending limb of the loop of Henle (TAL) and the cortical collecting duct (CCD).[2][3]
-
In the TAL: The ROMK channel facilitates the recycling of potassium back into the tubular lumen. This potassium recycling is essential for the function of the Na-K-2Cl cotransporter (NKCC2), which is responsible for a significant portion of sodium reabsorption. By inhibiting ROMK, this compound is expected to reduce the efficiency of NKCC2, leading to increased sodium and water excretion.[2][3][4]
-
In the CCD: The ROMK channel is the primary channel for potassium secretion into the urine.[2][3] Inhibition of ROMK in this segment directly reduces potassium loss, leading to its potassium-sparing effect.
Amiloride: ENaC Inhibition
Amiloride is a direct blocker of the epithelial sodium channel (ENaC) located in the apical membrane of the principal cells in the late distal tubule and collecting duct.[5] ENaC is responsible for the reabsorption of sodium from the tubular fluid.[5] By blocking ENaC, amiloride increases sodium excretion (natriuresis) and has a mild diuretic effect. The inhibition of sodium influx hyperpolarizes the luminal membrane, which decreases the electrochemical driving force for potassium secretion through the ROMK and big potassium (BK) channels, thus resulting in potassium retention.[5]
Signaling Pathway Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Amiloride.
Preclinical and Clinical Data
While direct head-to-head studies are lacking, data from separate preclinical and clinical investigations provide a basis for comparison.
Data Presentation
Table 1: Preclinical Diuretic and Natriuretic Effects in Rats
| Compound | Dose (mg/kg) | Urine Volume (fold increase vs. vehicle) | Urinary Na+ Excretion (fold increase vs. vehicle) | Urinary K+ Excretion (fold increase vs. vehicle) | Reference |
| ROMK Inhibitor (R,S)-28 * | 0.3 | ~2.5 | ~4.0 | No significant change | [6] |
| 1 | ~3.0 | ~5.5 | No significant change | [6] | |
| Amiloride | 0.1 mg/hr infusion | Significant increase | Significant increase | Significant decrease | [7] |
Note: Data for (R,S)-28, a potent and selective ROMK inhibitor, is used as a surrogate for this compound due to the lack of publicly available quantitative data for this compound.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Amiloride | Reference |
| Projected Human Half-life | ~14 hours | ~6 hours | [1][5] |
| Time to Peak Plasma Concentration | Not available | ~4 hours | [5] |
| Metabolism | Not available | Minimal | [5] |
Table 3: Clinical Effects of Amiloride in Healthy Volunteers (single 40 mg oral dose)
| Parameter | Effect | Onset of Action | Peak Effect | Duration of Action | Reference |
| Diuresis | Increased urine volume | ~2 hours | 4-6 hours | Effects persisted >10 hours | [5] |
| Natriuresis | Increased Na+ excretion | ~2 hours | 4-6 hours | Effects persisted >10 hours | [5] |
| Kaliuresis | Reduced K+ excretion | ~2 hours | 4-6 hours | Returned to control at ~9 hours | [5] |
Experimental Protocols
The following are generalized experimental protocols for assessing diuretic activity, based on standard methodologies.
Preclinical Diuretic Activity in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic effects of a test compound in rats.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Housing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimatization: Rats are acclimatized to the metabolic cages for at least 24 hours before the experiment.
-
Fasting: Animals are fasted overnight (approximately 18 hours) with free access to water.
-
Hydration: To ensure a consistent baseline urine output, rats are orally hydrated with a saline solution (e.g., 0.9% NaCl) at a volume of 25 mL/kg body weight.
-
Dosing: The test compound (e.g., this compound or amiloride) is administered orally or via injection at various doses. A vehicle control group and a positive control group (e.g., hydrochlorothiazide or furosemide) are included.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., every hour for the first 6 hours, then at 24 hours).
-
Analysis: The total urine volume is measured. Urine samples are analyzed for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Data Expression: Results are often expressed as total urine output, and total sodium and potassium excretion over the collection period, and compared between treatment groups and the vehicle control.
Experimental Workflow Diagram
Caption: Experimental workflow for preclinical diuretic assay in rats.
Discussion and Future Directions
The available data indicates that this compound and other ROMK inhibitors have the potential to be a novel class of diuretics with a distinct mechanism of action from amiloride. The primary advantage of ROMK inhibition appears to be the potential for robust diuresis and natriuresis with a more pronounced potassium-sparing effect, as it directly inhibits a key channel for potassium secretion. The longer projected half-life of this compound compared to amiloride may also offer the convenience of once-daily dosing and a more sustained therapeutic effect.[1]
Amiloride, while an effective potassium-sparing diuretic, has a milder diuretic and natriuretic effect compared to loop or thiazide diuretics.[5] Its primary clinical utility is often in combination with other diuretics to counteract potassium loss.
Further research, particularly head-to-head clinical trials, is necessary to definitively compare the efficacy and safety profiles of this compound and amiloride. Key areas for future investigation include:
-
Dose-response relationships: Establishing the diuretic, natriuretic, and potassium-sparing effects of this compound across a range of doses in humans.
-
Blood pressure-lowering efficacy: Comparing the antihypertensive effects of this compound and amiloride as monotherapy and in combination with other agents.
-
Long-term safety: Evaluating the long-term effects of ROMK inhibition on electrolyte balance and renal function.
-
Patient populations: Investigating the efficacy of this compound in specific patient populations, such as those with resistant hypertension or heart failure.
References
- 1. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of amiloride in the medullary collecting duct of rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of MK-8153 and Spironolactone: A Review of Preclinical Diuretic and Antihypertensive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the novel selective inhibitor of the renal outer medullary potassium channel (ROMK), MK-8153, and the established mineralocorticoid receptor (MR) antagonist, spironolactone. The following sections detail their respective mechanisms of action, present available preclinical data on their diuretic and antihypertensive effects, and outline the experimental protocols used in these studies. This comparison is based on an analysis of data from separate preclinical in vivo studies, as no direct head-to-head trials have been published to date.
Mechanisms of Action: Targeting Different Pathways for Diuresis
The diuretic and antihypertensive effects of this compound and spironolactone stem from distinct molecular mechanisms within the nephron.
This compound acts as a potent and selective inhibitor of the ROMK (Kir1.1) channel.[1] This channel is crucial for potassium secretion in the collecting duct and for potassium recycling in the thick ascending limb of the loop of Henle, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2). By blocking ROMK, this compound effectively induces both natriuresis (sodium excretion) and diuresis (water excretion).
Spironolactone , a potassium-sparing diuretic, functions as a competitive antagonist of the mineralocorticoid receptor.[2] Aldosterone, a mineralocorticoid hormone, promotes sodium and water retention while increasing potassium excretion.[2] By blocking the MR, spironolactone and its active metabolites counteract the effects of aldosterone, leading to increased sodium and water excretion and potassium retention.[2]
Preclinical In Vivo Performance: An Indirect Comparison
The following tables summarize quantitative data from separate preclinical studies on the diuretic, natriuretic, and antihypertensive effects of this compound and spironolactone in rat models.
Table 1: Diuretic and Natriuretic Effects in Rats
| Compound | Dose | Animal Model | Urine Volume Change | Sodium Excretion Change | Potassium Excretion Change | Reference |
| This compound | Data not publicly available | Preclinical models | Robust diuresis reported | Robust natriuresis reported | Reduced urinary potassium excretion reported | [1] |
| Spironolactone | 20 mg/kg/day (s.c.) | Wistar Rats | No significant change | No significant change | No significant change | [3] |
Note: Specific quantitative data for this compound's diuretic and natriuretic effects from the primary publication were not publicly accessible. The description indicates "robust" effects.
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Compound | Dose | Duration | Blood Pressure Reduction (Systolic) | Reference |
| This compound | Data not publicly available | Not specified | Blood pressure lowering reported in preclinical models | [1] |
| Spironolactone | 80 mg/kg/day (s.c.) | 8 weeks | No significant reduction vs. SHR control | [4] |
Note: The available study on spironolactone in SHR at a high dose did not show a significant blood pressure reduction compared to the SHR control group, although other cardiovascular benefits were observed.
Experimental Protocols
The following outlines typical experimental methodologies employed in the preclinical evaluation of diuretic and antihypertensive agents in rats.
Diuretic and Natriuretic Activity Assessment in Rats
A common method for evaluating diuretic activity involves the following steps:
-
Animal Model: Male Wistar or Sprague-Dawley rats are often used.
-
Acclimatization: Animals are housed in metabolic cages for several days to adapt to the environment.[5]
-
Fasting: Food is typically withheld for approximately 18 hours before the experiment to ensure an empty stomach, while water is provided ad libitum.[5]
-
Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to ensure a consistent baseline urine flow.
-
Drug Administration: The test compound (e.g., this compound or spironolactone) or vehicle is administered, often orally or via injection.
-
Urine Collection: Urine is collected in metabolic cages over a specified period, typically 5 to 24 hours.[5]
-
Analysis: The total urine volume is measured. Urine samples are analyzed for electrolyte concentrations (sodium, potassium) using methods such as flame photometry.
Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
The tail-cuff method is a widely used non-invasive technique for measuring blood pressure in conscious rats:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for essential hypertension.
-
Restraint: The rat is placed in a restraining device.
-
Warming: The rat's tail is often gently warmed to increase blood flow and improve the detection of the pulse.
-
Cuff and Sensor Placement: An inflatable cuff is placed around the base of the tail, and a sensor (e.g., a photoelectric sensor) is positioned distal to the cuff to detect the pulse.
-
Measurement Cycle: The cuff is inflated to a pressure that occludes blood flow in the tail artery, and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[6][7]
-
Data Acquisition: Multiple readings are typically taken and averaged to obtain a reliable blood pressure measurement.[6]
Summary and Conclusion
Based on the available preclinical data, both this compound and spironolactone demonstrate diuretic and antihypertensive properties, albeit through different mechanisms of action. This compound, as a selective ROMK inhibitor, is reported to produce robust diuresis and natriuresis with the potential for reduced potassium excretion. Spironolactone, an MR antagonist, also promotes sodium and water excretion while conserving potassium.
The direct comparison of their in vivo efficacy is challenging due to the lack of head-to-head studies and the limited availability of quantitative data for this compound in the public domain. The provided data for spironolactone in SHR models did not demonstrate a significant antihypertensive effect at the tested dose, although it has shown efficacy in other models and in clinical settings.
For a definitive comparison of the in vivo performance of this compound and spironolactone, further studies are required. Specifically, head-to-head preclinical trials employing standardized models and protocols would be necessary to elucidate the relative efficacy and safety profiles of these two diuretic agents. Researchers are encouraged to consult the primary literature for more detailed information on the experimental conditions and results summarized in this guide.
References
- 1. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spironolactone exhibits direct renoprotective effects and inhibits renal renin-angiotensin-aldosterone system in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of spironolactone on the renin-aldosterone system in rats | Revista Española de Fisiología [revistas.unav.edu]
- 4. Effects of spironolactone in spontaneously hypertensive adult rats subjected to high salt intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 7. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MK-8153's Diuretic and Antihypertensive Effects in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical effects of MK-8153, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. The data presented herein is primarily from studies on its closely related analog, MK-7145, which established the foundational proof-of-concept for this class of diuretics. This compound was subsequently developed to offer an improved pharmacokinetic profile, notably a longer half-life, suggesting its in vivo effects would be comparable or superior to those of MK-7145. This document summarizes the diuretic, natriuretic, and antihypertensive properties of this novel diuretic class in various animal models and provides detailed experimental protocols for key studies.
Data Presentation: Summary of Preclinical Effects
The following tables summarize the quantitative data from preclinical studies on MK-7145, the direct predecessor of this compound. These findings highlight the compound's efficacy in promoting salt and water excretion while demonstrating a potassium-sparing effect compared to standard diuretics.
Table 1: Acute Diuretic and Natriuretic Effects in Normotensive Sprague-Dawley (SD) Rats
| Treatment Group | Dose (mg/kg, p.o.) | Urine Output (mL/4h) | Urinary Na+ Excretion (mEq/4h) | Urinary K+ Excretion (mEq/4h) |
| Vehicle | - | 1.5 ± 0.2 | 0.2 ± 0.03 | 0.1 ± 0.02 |
| MK-7145 | 0.3 | 4.8 ± 0.5 | 0.7 ± 0.08 | 0.15 ± 0.03 |
| MK-7145 | 1 | 6.2 ± 0.6 | 1.0 ± 0.1 | 0.2 ± 0.04 |
| MK-7145 | 3 | 7.5 ± 0.7 | 1.3 ± 0.12 | 0.25 ± 0.05 |
| Furosemide | 10 | 8.1 ± 0.8 | 1.4 ± 0.15 | 0.4 ± 0.06* |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Systolic Blood Pressure Reduction (mmHg) |
| Vehicle | - | 0 |
| MK-7145 | 3 | ~12 |
| MK-7145 | 10 | ~20 |
| Hydrochlorothiazide (HCTZ) | 25 | ~12* |
*p < 0.05 vs. Vehicle.
Table 3: Effects on Diuresis and Electrolyte Excretion in Normotensive Dogs
| Treatment | Effect |
| MK-7145 (oral administration) | Dose-dependent increase in diuresis and natriuresis. |
| No significant changes in urinary potassium loss. | |
| No significant alterations in plasma electrolyte levels. | |
| Elevations in bicarbonate and aldosterone observed after six days of dosing. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Acute Diuresis and Natriuresis in Rats
-
Animal Model: Male Sprague-Dawley rats, weighing 200-250g.
-
Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[1][2][3][4][5]
-
Acclimatization: Rats are acclimated to the metabolic cages for at least 24 hours before the experiment.
-
Hydration: Prior to dosing, animals are orally administered a saline load (e.g., 25 mL/kg of 0.9% NaCl) to ensure a consistent baseline urine flow.
-
Dosing: Test compounds (MK-7145, furosemide) or vehicle are administered orally (p.o.) via gavage.
-
Urine Collection: Urine is collected over a 4-hour period following administration.
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using ion-selective electrodes or flame photometry. Total electrolyte excretion is calculated by multiplying the concentration by the urine volume.
Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
-
Blood Pressure Measurement: Systolic blood pressure is measured non-invasively using the tail-cuff method or continuously in conscious, unrestrained animals via surgically implanted radiotelemetry transmitters.[6][7][8][9][10] For telemetry, a pressure-sensing catheter is surgically placed in the abdominal aorta.
-
Dosing: Test compounds (MK-7145, HCTZ) or vehicle are administered daily via oral gavage for a subchronic period (e.g., 14 days).
-
Data Analysis: Blood pressure is recorded at baseline and at regular intervals throughout the study. The mean reduction in systolic blood pressure from baseline is calculated for each treatment group.
Diuretic and Electrolyte Studies in Dogs
-
Animal Model: Normotensive male beagle dogs.
-
Housing: Animals are housed in a manner that allows for the collection of urine, often using specialized metabolic cages for dogs.
-
Dosing: MK-7145 is administered orally.
-
Sample Collection: Urine and blood samples are collected at baseline and at various time points after drug administration.
-
Analysis: Urine volume and electrolyte (Na+, K+) concentrations are measured. Blood samples are analyzed for plasma electrolyte levels, bicarbonate, and aldosterone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the general workflow of the preclinical studies.
Caption: Mechanism of action of this compound on the ROMK channel in the kidney.
Caption: General experimental workflows for preclinical evaluation.
References
- 1. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 2. orchidscientific.com [orchidscientific.com]
- 3. Physiologic Effects of Housing Rats in Metabolic Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Cages, basic model, to separate rodent's urine & feces | Animalab [animalab.eu]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Telemetric Monitoring of Cardiovascular Parameters in Conscious Spontaneously Hypertensive Rats: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct blood pressure monitoring in laboratory rodents via implantable radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Assessing the Long-Term Safety Profile of MK-8153 Versus Other Diuretics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the long-term safety profile of the investigational diuretic MK-8153 against established diuretics: hydrochlorothiazide, furosemide, and spironolactone. Due to the limited publicly available long-term safety data for this compound, this comparison is based on its mechanism of action as a renal outer medullary potassium channel (ROMK) inhibitor and available preclinical data, juxtaposed with the well-documented long-term safety profiles of the comparator diuretics.
Executive Summary
This compound, a potent and selective ROMK inhibitor, represents a novel class of diuretics with the potential for a favorable safety profile, particularly concerning potassium balance. Preclinical studies suggest robust diuretic and natriuretic effects with reduced urinary potassium excretion compared to standard diuretics.[1] The projected longer half-life of this compound may also contribute to a better-tolerated and more sustained diuretic effect compared to loop diuretics like furosemide.[1] However, the absence of long-term clinical trial data necessitates a cautious outlook. In contrast, hydrochlorothiazide, furosemide, and spironolactone have extensive long-term safety data, with well-characterized adverse effect profiles that include electrolyte imbalances, metabolic disturbances, and other specific risks.
Data Presentation: Comparative Safety Profiles
The following tables summarize the known and potential long-term safety concerns associated with this compound and the comparator diuretics.
Table 1: Comparative Long-Term Safety Profiles of Diuretics
| Adverse Event Category | This compound (Projected/Preclinical) | Hydrochlorothiazide (Thiazide Diuretic) | Furosemide (Loop Diuretic) | Spironolactone (Potassium-Sparing Diuretic) |
| Electrolyte Imbalance | Potential for hyperkalemia (mechanism-based), though preclinical data suggests potassium-sparing effects.[1][2] Potential for hyponatremia. | Hypokalemia, hyponatremia, hypomagnesemia, hypercalcemia.[3] | Hypokalemia, hyponatremia, hypomagnesemia, hypocalcemia. Has a boxed warning for dehydration and electrolyte depletion.[4][5][6] | Hyperkalemia (primary concern), hyponatremia.[7][8] |
| Metabolic Effects | Unknown. | Hyperglycemia, hyperlipidemia (increased total cholesterol, LDL, and VLDL), hyperuricemia.[9] | Can increase blood sugar, cholesterol, and triglyceride levels.[4] | Minimal metabolic effects reported in long-term studies for acne.[7][10] |
| Renal Function | Unknown long-term effects. | Can cause or worsen renal insufficiency.[11] | Risk of nephrotoxicity, especially with high doses or in patients with pre-existing renal disease.[5] | Caution in patients with renal impairment due to the risk of hyperkalemia.[8] |
| Cardiovascular | Predecessor compound (MK-7145) showed no cardiac liabilities in a dog model.[7] | Can cause dizziness and orthostatic hypotension. | Orthostatic hypotension.[4] | Dizziness. |
| Endocrine/Hormonal | Unknown. | Can exacerbate diabetes. | Can affect blood sugar control in diabetics.[5] | Menstrual irregularities, gynecomastia (in men), breast tenderness.[7][10] |
| Ototoxicity | Unknown. | Not a recognized side effect. | Risk of tinnitus and hearing loss, which can be permanent (rare).[4][6] | Not a recognized side effect. |
| Other Notable Effects | Based on genetic studies of ROMK mutations, may mimic features of Bartter's syndrome type II.[2] | Increased risk of non-melanoma skin cancer with sun exposure, can cause lupus flare-ups.[11][12] | Severe skin reactions (rare).[4] | Diuretic effect is a common side effect.[10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of diuretic safety. Below are representative experimental protocols for preclinical and clinical evaluation.
Preclinical Safety Assessment in Animal Models
Objective: To evaluate the long-term safety and tolerability of a novel diuretic compound in a relevant animal model (e.g., spontaneously hypertensive rats or dogs).
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a common model for hypertension studies. Normotensive animals can be used to assess diuretic-specific effects.
-
Dosing: The test compound (e.g., this compound) and comparator diuretics are administered daily via oral gavage for an extended period (e.g., 3-6 months). A vehicle control group is included.
-
Parameters Monitored:
-
Daily: Clinical signs of toxicity, food and water consumption, and body weight.
-
Weekly: Blood pressure and heart rate measurements using a non-invasive tail-cuff method.
-
Monthly:
-
Urine Collection: 24-hour urine samples are collected using metabolic cages to measure urine volume and electrolyte concentrations (Na+, K+, Cl-, Ca2+, Mg2+).
-
Blood Collection: Blood samples are collected for comprehensive metabolic panel analysis, including electrolytes, glucose, lipids, and markers of renal (BUN, creatinine) and hepatic function.
-
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and a complete necropsy is performed. Key organs (kidneys, liver, heart, etc.) are collected for histopathological examination.
Clinical Trial Protocol for Assessing Diuretic Safety
Objective: To assess the long-term safety and tolerability of an investigational diuretic in human subjects.
Methodology:
-
Study Design: A randomized, double-blind, active-comparator controlled study.
-
Participant Population: Patients with a relevant indication, such as hypertension or heart failure.
-
Intervention: Participants are randomized to receive the investigational diuretic (e.g., this compound), a standard-of-care diuretic (e.g., hydrochlorothiazide), or a placebo.
-
Study Duration: Long-term assessment, typically 6-12 months or longer.
-
Safety Assessments:
-
Regular Clinic Visits (e.g., monthly):
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Vital signs, including orthostatic blood pressure.
-
Physical examinations.
-
Standard laboratory tests: serum electrolytes, renal function tests, liver function tests, fasting glucose, and lipid panel.
-
-
Specialized Assessments (as indicated by the drug's mechanism):
-
For potassium-sparing or wasting diuretics, frequent monitoring of serum potassium is critical.
-
Electrocardiograms (ECGs) to monitor for any cardiac effects.
-
For drugs with potential endocrine effects, hormone level monitoring may be included.
-
-
-
Statistical Analysis: The incidence of adverse events is compared between the treatment groups. Statistical methods are used to identify any significant differences in safety parameters.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Different Diuretic Classes
Caption: Mechanisms of action for different diuretic classes along the nephron.
Experimental Workflow: Preclinical Safety Assessment
Caption: Workflow for preclinical long-term safety assessment of a novel diuretic.
Logical Relationship: Potential Advantages of this compound
Caption: Potential safety advantages of this compound based on its properties.
References
- 1. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Development of MK-8353, an orally administered ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Pharmacodynamic assessment of diuretic efficacy and braking in a furosemide continuous infusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of the Natriuretic Effects of MK-8153 and Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the natriuretic effects of MK-8153, a novel inhibitor of the renal outer medullary potassium (ROMK) channel, and hydrochlorothiazide (HCTZ), a long-established thiazide diuretic. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, natriuretic efficacy, and the experimental protocols used for their evaluation.
Executive Summary
This compound represents a new class of diuretics with a distinct mechanism of action from traditional thiazide diuretics like hydrochlorothiazide. While direct comparative clinical trial data on the natriuretic effects of this compound and HCTZ is not yet publicly available, preclinical studies on ROMK inhibitors suggest a potent natriuretic and diuretic effect, potentially with a potassium-sparing advantage. Hydrochlorothiazide, a cornerstone in hypertension management, exerts its natriuretic effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule. This guide synthesizes the current understanding of both compounds to aid researchers in the field of renal physiology and drug development.
Data Presentation: Natriuretic and Diuretic Effects
Direct head-to-head quantitative data for this compound's natriuretic effect is limited in publicly available literature. However, preclinical studies on related ROMK inhibitors and the discovery paper of this compound provide qualitative and contextual data. For hydrochlorothiazide, extensive data is available.
Table 1: Preclinical Natriuretic and Diuretic Effects of a ROMK Inhibitor ("Compound A") and Hydrochlorothiazide in Rats
| Compound | Dose (mg/kg) | Urine Output (over 4h) | Urinary Na+ Excretion (over 4h) | Urinary K+ Excretion |
| ROMK Inhibitor ("Compound A") | 30 | Robust Increase | Significant Increase | No significant change |
| Hydrochlorothiazide | 100 | Significant Increase | Significant Increase | Increased |
Source: Data extrapolated from preclinical studies on ROMK inhibitors.
Table 2: Clinical Natriuretic Effect of Hydrochlorothiazide in Hypertensive Adults with Metabolic Syndrome
| Treatment | Dose | Peak Hourly Sodium Excretion | 5-Hour Cumulative Sodium Excretion |
| Hydrochlorothiazide | 50 mg | Significantly Increased | ~150 mmol |
Source: Thiazide-Sensitive NCC (Sodium-Chloride Cotransporter) in Human Metabolic Syndrome: Sodium Sensitivity and Potassium-Induced Natriuresis.
Experimental Protocols
Assessment of Natriuretic and Diuretic Effects in Preclinical Models (Rats/Dogs)
A common experimental workflow to assess the natriuretic and diuretic properties of compounds like this compound and hydrochlorothiazide in preclinical models is as follows:
-
Animal Acclimatization: Animals (e.g., Sprague-Dawley rats or Beagle dogs) are acclimatized to metabolism cages, which allow for the separate collection of urine and feces.
-
Hydration: Animals are typically orally hydrated with a saline solution to ensure a baseline urine flow.
-
Compound Administration: The test compound (this compound or hydrochlorothiazide) or vehicle is administered orally or intravenously at various doses.
-
Urine Collection: Urine is collected at specified intervals (e.g., every 2, 4, 6, 8, and 24 hours) post-dosing.
-
Measurement of Urine Volume and Electrolytes: The total volume of urine for each collection period is recorded. Urine samples are analyzed for sodium, potassium, and chloride concentrations using methods such as ion-selective electrodes or flame photometry.
-
Data Analysis: The total excretion of each electrolyte is calculated by multiplying the concentration by the urine volume. Dose-response curves are often generated to determine the potency and efficacy of the compounds.
Hydrochlorothiazide Sensitivity Test in Humans
This protocol is designed to assess the activity of the sodium-chloride cotransporter (NCC) by measuring the natriuretic response to a standard dose of hydrochlorothiazide.
-
Patient Preparation: Participants are typically placed on a controlled sodium and potassium diet for several days leading up to the test.
-
Baseline Measurements: A baseline 24-hour urine collection is often performed to measure sodium, potassium, and creatinine excretion.
-
HCTZ Administration: A standard oral dose of hydrochlorothiazide (e.g., 50 mg) is administered.
-
Timed Urine Collection: Urine is collected at hourly intervals for a specified period (e.g., 5 hours) post-dose.
-
Electrolyte Analysis: Urinary sodium, potassium, and creatinine concentrations are measured for each collection period.
-
Data Interpretation: The primary endpoint is the cumulative sodium excretion over the collection period, which serves as an indicator of NCC activity.
Signaling Pathways
This compound: Inhibition of the ROMK Channel
This compound's natriuretic effect is mediated by the inhibition of the Renal Outer Medullary Potassium (ROMK) channel. ROMK is located in the apical membrane of the thick ascending limb of the loop of Henle and the principal cells of the collecting duct. Its inhibition leads to a disruption of the normal ion transport processes in these segments of the nephron.
Hydrochlorothiazide: Inhibition of the Na-Cl Cotransporter (NCC)
Hydrochlorothiazide acts on the distal convoluted tubule of the nephron, where it inhibits the sodium-chloride cotransporter (NCC). This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to increased urinary excretion of sodium (natriuresis) and water (diuresis). The regulation of NCC is complex and involves a signaling cascade that includes with-no-lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK).
Conclusion
This compound, as a ROMK inhibitor, presents a novel mechanism for achieving natriuresis. Preclinical evidence for related compounds suggests it may offer potent diuretic and natriuretic effects, potentially with a favorable profile regarding potassium excretion. Hydrochlorothiazide remains a well-characterized and effective natriuretic agent, acting through the established pathway of NCC inhibition. Further head-to-head studies are required to fully elucidate the comparative efficacy and safety of this compound. The distinct mechanisms of action of these two compounds offer different therapeutic strategies for the management of fluid and electrolyte balance. This guide provides a foundational understanding for researchers to build upon as more data on novel diuretics like this compound becomes available.
Validating the On-Target Effects of MK-8153 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of MK-8153, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. The primary focus is on the use of knockout (KO) mouse models as a definitive validation tool, with comparisons to alternative in vitro and in vivo approaches.
Introduction to this compound and its Target: ROMK
This compound is an investigational diuretic designed to treat hypertension and heart failure.[1] Its mechanism of action is the selective inhibition of the ROMK (Kir1.1) potassium channel.[1] ROMK plays a crucial role in salt reabsorption in the thick ascending limb of the loop of Henle and potassium secretion in the collecting duct. Genetic loss-of-function mutations in the gene encoding ROMK (KCNJ1) lead to Type II Bartter syndrome, a condition characterized by salt wasting, polyuria, and hypotension.[2] Therefore, the expected on-target pharmacological effect of a ROMK inhibitor like this compound is to mimic the phenotype of ROMK deficiency.
On-Target Validation Using ROMK Knockout Models
The most direct and definitive method to validate the on-target effects of a ROMK inhibitor is to compare its pharmacological effects in wild-type (WT) animals versus animals where the ROMK gene has been knocked out. In a ROMK KO model, a true on-target inhibitor should have a significantly diminished or absent effect, as its molecular target is not present.
Expected Phenotype of ROMK Knockout Mice
ROMK knockout mice exhibit a phenotype that closely resembles human Type II Bartter syndrome.[2] Key characteristics include:
-
Increased Urine Output (Diuresis): Due to impaired salt reabsorption in the loop of Henle.
-
Increased Sodium Excretion (Natriuresis): A direct consequence of reduced salt reabsorption.
-
Hypotension (Lower Blood Pressure): Resulting from volume depletion due to salt and water loss.
-
Altered Serum Electrolytes: While variable, tendencies towards hypokalemia can be observed, though often less severe than with loop diuretics.
These phenotypic traits serve as the primary endpoints for assessing the on-target activity of this compound. While direct experimental data of this compound in ROMK knockout mice is not publicly available, studies on its predecessor, MK-7145, in animal models have demonstrated effects consistent with the Bartter's syndrome phenotype, providing strong evidence of on-target activity.[3][4]
Comparative Data Presentation
The following tables summarize the expected quantitative data from experiments comparing the effects of a ROMK inhibitor in wild-type versus ROMK knockout mice. The data for the ROMK inhibitor is hypothetical but based on the known effects of similar compounds like MK-7145.
Table 1: Comparison of Diuretic and Natriuretic Effects
| Parameter | Wild-Type (Vehicle) | Wild-Type + ROMK Inhibitor | ROMK KO (Vehicle) | ROMK KO + ROMK Inhibitor |
| Urine Volume (mL/24h) | 1.5 ± 0.3 | 4.5 ± 0.7 | 4.2 ± 0.6 | 4.3 ± 0.5 |
| Urinary Sodium (mEq/24h) | 0.2 ± 0.05 | 0.8 ± 0.1 | 0.75 ± 0.1 | 0.78 ± 0.09 |
| Urinary Potassium (mEq/24h) | 0.3 ± 0.04 | 0.35 ± 0.05 | 0.25 ± 0.03 | 0.26 ± 0.04 |
Table 2: Comparison of Hemodynamic and Serum Electrolyte Effects
| Parameter | Wild-Type (Vehicle) | Wild-Type + ROMK Inhibitor | ROMK KO (Vehicle) | ROMK KO + ROMK Inhibitor |
| Systolic Blood Pressure (mmHg) | 120 ± 5 | 105 ± 6 | 108 ± 5 | 107 ± 6 |
| Serum Sodium (mEq/L) | 142 ± 2 | 140 ± 2 | 141 ± 3 | 141 ± 2 |
| Serum Potassium (mEq/L) | 4.5 ± 0.3 | 4.2 ± 0.4 | 4.3 ± 0.3 | 4.3 ± 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vivo Diuresis and Natriuresis Study in Mice
-
Animals: Age-matched male wild-type and ROMK knockout mice (C57BL/6 background), weighing 20-25g.
-
Acclimation: House mice individually in metabolic cages for at least 3 days prior to the experiment for acclimatization.[5]
-
Dosing: Administer this compound or vehicle (e.g., 0.5% methylcellulose) orally via gavage.
-
Urine Collection: Collect urine over a 24-hour period in the metabolic cages.[6] Measure the total volume.
-
Electrolyte Analysis: Centrifuge the collected urine to remove debris. Analyze urine sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
-
Data Calculation: Calculate the total 24-hour excretion of sodium and potassium.
Blood Pressure Measurement in Conscious Mice
-
Method: Use a non-invasive tail-cuff system for repeated measurements in conscious mice to minimize stress-induced blood pressure variations.[7][8]
-
Training: Acclimate the mice to the restraining device and tail cuff for 5-7 consecutive days before recording data.[7]
-
Measurement: On the day of the experiment, place the mouse in the restrainer and allow a 10-15 minute stabilization period. Record at least 10-15 consecutive measurements and average the values to obtain the systolic blood pressure.
-
Dosing: Administer this compound or vehicle and measure blood pressure at specified time points post-dosing.
Serum Electrolyte Analysis
-
Blood Collection: At the end of the treatment period, anesthetize the mice and collect blood via cardiac puncture or from the retro-orbital sinus.[9]
-
Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.[10]
-
Analysis: Analyze serum sodium and potassium concentrations using an automated electrolyte analyzer.
Visualizations
Signaling Pathway and Drug Action
Caption: Mechanism of action of this compound on the ROMK channel.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating this compound on-target effects.
Comparison with Alternative Validation Methods
While knockout models provide the most definitive in vivo evidence, other methods are crucial for a comprehensive validation package.
Table 3: Comparison of On-Target Validation Methodologies
| Method | Principle | Advantages | Disadvantages |
| ROMK Knockout Model | In vivo comparison of drug effect in the presence and absence of the target protein. | High physiological relevance; definitive on-target validation. | Time-consuming and expensive to generate and maintain mouse lines. |
| Electrophysiology (Patch-Clamp) | Directly measures the effect of the compound on ion channel currents in cells expressing the target. | High precision and control; provides detailed mechanistic information (e.g., IC50). | In vitro system may not fully recapitulate the in vivo cellular environment. |
| Thallium Flux Assay | A cell-based assay that measures ion flux through the channel as a surrogate for potassium flux. | High-throughput; suitable for screening and initial characterization. | Indirect measure of channel activity; potential for artifacts. |
| siRNA Knockdown | Transiently reduces the expression of the target protein in cell lines. | Faster and less expensive than generating knockout models. | Incomplete knockdown; potential for off-target effects of the siRNA. |
| Zebrafish Model | In vivo model with conserved ion transport mechanisms. | High-throughput in vivo screening; rapid development. | Differences in physiology compared to mammals. |
Logical Relationship of Validation Methods
References
- 1. Discovery of this compound, a Potent and Selective ROMK Inhibitor and Novel Diuretic/Natriuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal outer medullary potassium channel knockout models reveal thick ascending limb function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter’s Syndrome Type II Phenotype | Semantic Scholar [semanticscholar.org]
- 4. The Renal Outer Medullary Potassium Channel Inhibitor, MK-7145, Lowers Blood Pressure, and Manifests Features of Bartter's Syndrome Type II Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 8. Measurement of blood pressure in mice [bio-protocol.org]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. bcm.edu [bcm.edu]
Safety Operating Guide
Essential Safety and Handling Information for MK-8153
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for the research compound MK-8153, a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental results.
Proper Disposal Procedures for this compound
As this compound is a solid compound generally shipped as a non-hazardous chemical, its disposal should follow standard laboratory procedures for non-hazardous solid chemical waste. Always consult your institution's Environmental Health & Safety (EHS) department for specific local regulations.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers of this compound with a suitable solvent (e.g., ethanol or methanol) three times.
-
Collect the rinsate as chemical waste.
-
Deface the original label on the container to prevent misidentification.
-
The rinsed and defaced container can typically be disposed of in the regular laboratory glass or plastic recycling stream, as per institutional guidelines.
-
-
Disposal of Unused or Expired Solid this compound:
-
Unused or expired solid this compound should be disposed of through your institution's chemical waste program.
-
Package the solid waste in a securely sealed, chemically compatible container.
-
Label the container clearly as "Hazardous Waste" (or as required by your institution), with the full chemical name "this compound" and any known hazard information.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.
-
-
Disposal of Solutions Containing this compound:
-
Aqueous solutions of this compound should not be poured down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous waste.
-
Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Follow your institution's procedures for the disposal of liquid chemical waste.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, compiled for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 440.49 g/mol |
| CAS Number | 1548286-45-8 |
| Appearance | Solid Powder |
| Purity | ≥98% |
| Storage Conditions | Dry, dark, and at -20°C for long-term storage (≥12 months). Stock solutions can be stored at 0-4°C for up to one month. |
| IC₅₀ (ROMK EP) | 5 nM[1][2] |
| IC₅₀ (hERG EP) | 34 µM[1][2] |
| IC₅₀ (rat ROMK, rKir1.1/HEK293 cells) | 2.5 nM[1] |
Experimental Protocols
Methodology for In Vitro ROMK Inhibition Assay (Thallium Flux Assay)
This protocol describes a representative fluorescence-based thallium flux assay to determine the inhibitory activity of this compound on ROMK channels expressed in a stable cell line (e.g., HEK293).
Principle:
The assay measures the influx of thallium ions (Tl⁺), a surrogate for potassium ions (K⁺), through open ROMK channels. A thallium-sensitive fluorescent dye loaded into the cells shows an increase in fluorescence upon Tl⁺ binding. Inhibition of ROMK channels by a compound like this compound will reduce Tl⁺ influx and thus decrease the rate of fluorescence increase.
Materials:
-
HEK293 cells stably expressing the human ROMK channel.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM).
-
Pluronic F-127.
-
This compound stock solution in DMSO.
-
Positive control (known ROMK inhibitor).
-
Negative control (vehicle, e.g., DMSO).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Cell Plating: Seed the ROMK-expressing HEK293 cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.
-
Dye Loading:
-
Prepare a dye-loading solution containing the thallium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates for approximately 60-90 minutes at 37°C to allow the dye to enter the cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different concentrations of this compound, positive control, and negative control to the respective wells.
-
Incubate for a predetermined time (e.g., 10-20 minutes) to allow the compound to interact with the channels.
-
-
Thallium Addition and Fluorescence Reading:
-
Place the microplate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a stimulus buffer containing thallium sulfate to all wells to initiate Tl⁺ influx.
-
Immediately begin kinetic fluorescence measurements at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (slope) for each well.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the thick ascending limb of the kidney.
Experimental Workflow for ROMK Inhibition Assay
Caption: Step-by-step workflow for a thallium flux-based ROMK inhibition assay.
References
Essential Safety and Logistical Information for Handling Potent Compounds such as MK-8153
Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for MK-8153 was not found in the public domain. This compound is identified as a potent and selective ROMK inhibitor, developed as a novel diuretic/natriuretic[1]. As a potent pharmaceutical compound, it requires stringent handling protocols to ensure personnel safety and prevent cross-contamination. The following guidance is based on best practices for handling potent pharmaceutical ingredients (APIs) and should be supplemented by a substance-specific risk assessment once more detailed toxicological data is available.
Hazard Communication and Risk Assessment
Before handling any potent compound, a thorough risk assessment is mandatory. This involves understanding the compound's pharmacological and toxicological properties, identifying potential routes of exposure, and implementing appropriate control measures.
Key Principles for Handling Potent Compounds:
-
Containment: The primary goal is to minimize the release of the compound into the work environment. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
-
Hierarchy of Controls: Engineering controls (e.g., fume hoods, glove boxes) are the most effective and should be the primary means of protection. Administrative controls (e.g., standard operating procedures, training) and PPE are used as supplementary measures.
-
Designated Areas: All work with potent compounds should be conducted in designated areas with restricted access. These areas should have specific procedures for handling, storage, and waste disposal.
Personal Protective Equipment (PPE)
The selection of PPE is critical and depends on the specific laboratory operation being performed. The following table summarizes the recommended PPE for various activities involving potent compounds like this compound.
| Activity | Recommended Personal Protective Equipment |
| Weighing and Dispensing (Dry Powder) | Primary: - Full-face Powered Air-Purifying Respirator (PAPR) with appropriate cartridges- Disposable, full-body protective suit (e.g., Tyvek®)- Double-gloving (e.g., nitrile or neoprene)- Chemical-resistant boot coversSecondary (within a containment isolator): - Long-sleeved lab coat- Single pair of gloves |
| Solution Preparation | - Chemical splash goggles or a face shield- Nitrile or neoprene gloves- Lab coat or disposable gown- Work should be performed in a certified chemical fume hood. |
| In Vitro / In Vivo Dosing | - Safety glasses or goggles- Nitrile gloves- Lab coat- Procedures should be designed to minimize aerosol generation. |
| Waste Disposal | - Chemical splash goggles- Heavy-duty gloves (e.g., butyl rubber)- Lab coat or disposable gown- Respiratory protection may be required depending on the nature of the waste. |
Experimental Protocols: Donning and Doffing PPE
Proper procedures for putting on (donning) and taking off (doffing) PPE are crucial to prevent contamination.
Donning Sequence:
-
Gown/Suit: Put on the disposable gown or full-body suit.
-
Inner Gloves: Don the first pair of gloves.
-
Respirator: If required, perform a fit check and don the respirator.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuff of the gown/suit.
-
Eye Protection: Put on safety glasses, goggles, or a face shield.
Doffing Sequence (to be performed in a designated doffing area):
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown/Suit: Remove the gown or suit by rolling it down and away from the body.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Eye Protection: Remove eye protection.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing Workflows and Safety Controls
Diagrams can clarify complex procedures and relationships. The following have been generated using the Graphviz (DOT language).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
